SPDP-PEG12-acid
Description
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Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62N2O15S2/c38-33(5-32-53-54-34-3-1-2-6-37-34)36-7-9-42-11-13-44-15-17-46-19-21-48-23-25-50-27-29-52-31-30-51-28-26-49-24-22-47-20-18-45-16-14-43-12-10-41-8-4-35(39)40/h1-3,6H,4-5,7-32H2,(H,36,38)(H,39,40) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGRBJAGMDPYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H62N2O15S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SPDP-PEG12-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
SPDP-PEG12-acid is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of advanced therapeutics such as antibody-drug conjugates (ADCs). This molecule incorporates three key chemical features: a N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group, a polyethylene glycol (PEG) spacer with 12 ethylene glycol units, and a terminal carboxylic acid. This unique combination of functionalities allows for the covalent linkage of biomolecules, enhancing their therapeutic properties.
The SPDP moiety provides a thiol-reactive pyridyldithio group, which forms a cleavable disulfide bond with sulfhydryl groups on proteins or peptides. The PEG12 spacer imparts increased hydrophilicity to the conjugate, which can improve solubility, reduce aggregation, and minimize immunogenicity.[1] The terminal carboxylic acid group enables conjugation to primary amines through the formation of a stable amide bond, typically requiring activation with reagents like EDC and NHS.[2][3] This guide provides an in-depth overview of the structure, properties, and applications of this compound, complete with experimental protocols and logical workflows.
Structure and Physicochemical Properties
This compound is a well-defined molecule with specific physicochemical characteristics crucial for its application in bioconjugation.
Chemical Structure
The chemical structure of this compound is characterized by the SPDP group at one terminus, the PEG12 chain as a spacer, and the carboxylic acid group at the other end.
Physicochemical Properties
A summary of the key quantitative properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C35H62N2O15S2 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | ~815.0 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Purity | ≥95% or ≥98% | --INVALID-LINK-- |
| Appearance | Oil or solid | --INVALID-LINK-- |
| Solubility | Soluble in water and organic solvents like DMSO and DMF | --INVALID-LINK--, --INVALID-LINK-- |
| Storage Conditions | -20°C, desiccated and protected from moisture | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in bioconjugation applications.
Amine-to-Sulfhydryl Crosslinking
This protocol describes the conjugation of a molecule with a primary amine to a molecule with a sulfhydryl group.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Sulfhydryl-containing molecule (e.g., reduced antibody, cysteine-containing peptide)
-
Activation reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS)
-
Reaction Buffers:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification tools: Desalting columns or size-exclusion chromatography (SEC) system
Procedure:
-
Activation of this compound: a. Dissolve this compound in an appropriate organic solvent (e.g., DMSO, DMF) to prepare a stock solution. b. In a separate tube, dissolve EDC and NHS in the Activation Buffer. c. Add the EDC/NHS solution to the this compound solution. The molar ratio of EDC/NHS to this compound should be optimized but is typically in excess. d. Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated linker.
-
Reaction with Amine-containing Molecule: a. Dissolve the amine-containing molecule in the Conjugation Buffer. b. Add the NHS-activated this compound to the protein solution. The molar ratio of the linker to the protein should be optimized based on the desired degree of labeling. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification of the SPDP-activated Molecule: a. Remove excess, unreacted this compound and byproducts using a desalting column or SEC, eluting with Conjugation Buffer.
-
Conjugation to Sulfhydryl-containing Molecule: a. Dissolve the sulfhydryl-containing molecule in the Conjugation Buffer. If necessary, reduce existing disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent. b. Add the purified SPDP-activated molecule to the sulfhydryl-containing molecule solution. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm.[4]
-
Final Purification: a. Purify the final conjugate using SEC to separate the desired conjugate from unreacted components and aggregates.
Characterization of the Conjugate
The resulting conjugate should be thoroughly characterized to ensure its quality and suitability for downstream applications.
| Characterization Technique | Purpose |
| UV-Vis Spectroscopy | Determine protein concentration and estimate the drug-to-antibody ratio (DAR). |
| Size-Exclusion Chromatography (SEC) | Assess the presence of aggregates and fragments. |
| Hydrophobic Interaction Chromatography (HIC) | Determine the DAR and the distribution of drug-loaded species. |
| Mass Spectrometry (MS) | Confirm the molecular weight of the conjugate and determine the precise DAR. |
| SDS-PAGE (reduced and non-reduced) | Visualize the conjugate and assess its purity. |
| Functional Assays (e.g., ELISA, cell-based assays) | Confirm that the biological activity of the conjugated molecules is retained. |
Logical Workflows and Signaling Pathways
The following diagrams illustrate the key processes involving this compound.
Figure 1: General workflow for bioconjugation using this compound.
Figure 2: Step-by-step workflow for ADC development using this compound.
Figure 3: Signaling pathway for ADC-mediated cell killing.
Conclusion
This compound is a versatile and valuable tool for researchers, scientists, and drug development professionals. Its well-defined structure and predictable reactivity, combined with the beneficial properties of the PEG spacer, make it an excellent choice for creating stable yet cleavable bioconjugates. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in the development of novel therapeutics and research reagents. As the field of bioconjugation continues to evolve, the principles and techniques outlined herein will remain fundamental to the creation of next-generation biomolecular constructs.
References
SPDP-PEG12-acid: A Technical Guide to its Mechanism of Action in Antibody-Drug Conjugates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SPDP-PEG12-acid is a heterobifunctional crosslinker that plays a critical role in the development of next-generation targeted therapies, particularly Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its mechanism of action, experimental protocols for its use, and key quantitative data relevant to its application in drug development. This compound is prized for its precisely defined polyethylene glycol (PEG) spacer, which enhances solubility and stability, and its cleavable disulfide bond, which allows for the controlled release of cytotoxic payloads within target cells.
Core Mechanism of Action
This compound serves as a bridge, covalently linking a monoclonal antibody (mAb) to a potent cytotoxic drug. The mechanism of action for an ADC utilizing this linker can be broken down into a series of steps:
-
Target Binding: The antibody component of the ADC selectively binds to a specific antigen expressed on the surface of a cancer cell.
-
Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex through receptor-mediated endocytosis.
-
Intracellular Trafficking: The internalized ADC is trafficked through the endosomal-lysosomal pathway.
-
Payload Release: Within the reducing environment of the cell, particularly the cytoplasm, the disulfide bond within the SPDP linker is cleaved by intracellular thiols such as glutathione. This cleavage releases the cytotoxic drug from the antibody.
-
Target Engagement: The freed cytotoxic drug can then bind to its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and apoptosis.
The cleavable nature of the disulfide bond is a key feature, designed to ensure that the potent cytotoxic payload is released predominantly inside the target cells, thereby minimizing off-target toxicity.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C35H62N2O15S2 | [1] |
| Molecular Weight | 815 g/mol | [1] |
| Spacer Arm Length | 12 PEG units | [2] |
| Reactivity 1 | Carboxylic acid (-COOH) | [1] |
| Reactivity 2 | Pyridyldithiol | [3] |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of an ADC using this compound. Specific conditions may need to be optimized based on the antibody and payload.
Protocol 1: Two-Step ADC Synthesis
Part A: Antibody Modification with this compound
-
Reagent Preparation: Dissolve this compound in an organic solvent such as dimethylformamide (DMF) to a stock concentration of 10-20 mM.
-
Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.5. The buffer should be free of amines.
-
Activation of Carboxylic Acid: Activate the carboxylic acid of this compound by adding a 1.2-fold molar excess of both N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Let the reaction proceed for 15-30 minutes at room temperature.
-
Conjugation: Add a 5-10 fold molar excess of the activated this compound to the antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis against PBS.
Part B: Conjugation of Thiolated Payload
-
Payload Preparation: Dissolve the thiol-containing cytotoxic drug in a suitable organic solvent.
-
Conjugation: Add a 1.5-3 fold molar excess of the thiolated payload to the modified antibody from Part A.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by the release of pyridine-2-thione, which absorbs at 343 nm.
-
Purification: Purify the final ADC conjugate using SEC or tangential flow filtration to remove unreacted payload and other impurities.
Protocol 2: In Vitro Linker Cleavage Assay
-
Reagent Preparation: Prepare a solution of the ADC in PBS. Prepare a stock solution of a reducing agent, such as dithiothreitol (DTT) or reduced glutathione (GSH), in PBS.
-
Cleavage Reaction: Add the reducing agent to the ADC solution to a final concentration of 1-10 mM.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload.
Quantitative Data
The following tables summarize typical quantitative data for ADCs synthesized with disulfide-based linkers. The exact values will vary depending on the specific antibody, payload, and conjugation conditions.
Table 1: ADC Characterization
| Parameter | Typical Value | Method of Determination |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry |
| Monomer Purity | >95% | Size-Exclusion Chromatography (SEC) |
| Endotoxin Levels | < 1 EU/mg | Limulus Amebocyte Lysate (LAL) Assay |
Table 2: In Vitro Stability and Payload Release
| Condition | Half-life of ADC | Notes |
| Human Plasma (in vitro) | 5 - 10 days | Demonstrates stability in circulation. |
| 10 mM Glutathione | 2 - 6 hours | Simulates the reducing environment inside a cell. |
Visualizations
Signaling and Workflow Diagrams
References
The Pivotal Role of the PEG12 Chain in SPDP Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of polyethylene glycol (PEG) chains into linker technologies for bioconjugation, particularly in the realm of antibody-drug conjugates (ADCs), has emerged as a critical determinant of therapeutic efficacy and safety. Among these, the SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) linker, functionalized with a discrete 12-unit PEG chain (PEG12-SPDP), offers a compelling solution to address the challenges associated with hydrophobic payloads and to enhance the overall performance of ADCs. This technical guide provides a comprehensive overview of the core functions of the PEG12 chain within the SPDP linker, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Functions of the PEG12 Chain
The integration of a PEG12 chain into an SPDP linker imparts several crucial advantages to the resulting bioconjugate, primarily by modulating its physicochemical and pharmacokinetic properties.
1.1 Enhanced Hydrophilicity and Solubility: A primary function of the PEG12 moiety is to serve as a hydrophilic reservoir.[1] Many potent cytotoxic payloads used in ADCs are inherently hydrophobic, which can lead to aggregation, reduced solubility, and rapid clearance from circulation.[2][3] The PEG12 chain, with its repeating ethylene oxide units, creates a hydration shell around the drug-linker, effectively masking the hydrophobicity of the payload.[2][4] This increased water solubility is critical for preventing the formation of aggregates that can trigger an immune response and alter the pharmacokinetic profile of the ADC.
1.2 Improved Pharmacokinetics: The hydrophilic and flexible nature of the PEG12 chain reduces non-specific interactions with serum proteins and non-target cells. This "stealth" effect leads to a prolonged circulation half-life and reduced plasma clearance, allowing for greater accumulation of the ADC at the tumor site. Studies have demonstrated a clear relationship between PEG length and ADC exposure, with a threshold of at least eight PEG units (PEG8) being critical for minimizing plasma clearance.
1.3 Enhanced Stability: The PEG12 spacer can sterically hinder enzymatic degradation of the linker and the payload, contributing to the overall stability of the ADC in circulation. This increased stability ensures that the cytotoxic payload remains attached to the antibody until it reaches the target cell, minimizing premature drug release and associated off-target toxicity.
1.4 Enabling Higher Drug-to-Antibody Ratios (DAR): By mitigating the aggregation propensity of hydrophobic payloads, PEGylated linkers like PEG12-SPDP facilitate the conjugation of a higher number of drug molecules to the antibody. This can potentially lead to enhanced potency of the ADC.
Quantitative Data on the Impact of PEGylation
The inclusion of a PEG linker significantly impacts the measurable properties of an ADC. The following tables summarize quantitative data from various studies, illustrating the effects of PEGylation on hydrophilicity, pharmacokinetics, and in vivo efficacy.
Table 1: Impact of PEG Linker Length on ADC Hydrophilicity
| Linker Configuration | HIC Retention Time (minutes) | Observation |
| Non-PEGylated | ~15-20 | More hydrophobic |
| PEG4 | ~12-16 | Increased hydrophilicity |
| PEG8 | ~8-12 | Significantly increased hydrophilicity |
| PEG12 | ~6-10 | Further increase in hydrophilicity |
| PEG24 | ~4-8 | Most hydrophilic |
Note: Retention times are approximate and can vary based on the specific ADC and experimental conditions. The trend of decreasing retention time with increasing PEG length demonstrates enhanced hydrophilicity. Data adapted from comparative studies on PEGylated ADCs.
Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics
| Linker | Plasma Clearance (mL/day/kg) | Half-life (t½) Extension Factor |
| No PEG (HM) | - | 1x |
| PEG4K (HP4KM) | - | 2.5x |
| PEG10K (HP10KM) | - | 11.2x |
| PEG8 | Decreased clearance | Threshold for minimal clearance |
Data from studies on affibody-drug conjugates and other ADC models show that increasing PEG length leads to reduced clearance and extended half-life. A PEG length of at least eight units is often cited as a critical threshold for optimal pharmacokinetic improvement.
Table 3: Effect of PEG Linker Length on In Vivo Efficacy
| ADC Configuration | Tumor Growth Inhibition (TGI) | Observation |
| Non-PEGylated Linker | Moderate | - |
| Branched PEG12 Modifier (DAR 4 & 8) | Enhanced anti-tumor activity | Improved efficacy compared to non-PEGylated |
| Linear PEG24 Linker | Improved efficacy | - |
| Pendant PEG12 Linker | Best performing conjugate | Slower clearance and improved stability |
In vivo studies in xenograft models have shown that ADCs with PEGylated linkers, including those with PEG12, exhibit enhanced anti-tumor activity compared to their non-PEGylated counterparts, which is often correlated with their improved pharmacokinetic profiles.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and characterization of ADCs utilizing PEG12-SPDP linkers.
3.1 Protocol for ADC Synthesis via Cysteine Conjugation with PEG12-SPDP
This protocol outlines a general procedure for conjugating a drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
PEG12-SPDP-drug linker dissolved in an organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
-
Reaction buffers (e.g., phosphate buffer with EDTA)
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in a phosphate buffer containing EDTA.
-
Add a calculated molar excess of the reducing agent (TCEP or DTT) to the antibody solution. A 10-fold molar excess of DTT is a common starting point.
-
Incubate the reaction at 37°C for 30-60 minutes to partially reduce the interchain disulfide bonds.
-
Remove the excess reducing agent by buffer exchange using a desalting column or TFF.
-
-
Conjugation Reaction:
-
Immediately after reduction, slowly add the PEG12-SPDP-drug linker solution to the reduced antibody solution with gentle stirring.
-
The final concentration of the organic co-solvent should typically be below 10% (v/v) to prevent antibody denaturation. A 1.5-fold molar excess of the drug-linker per thiol group is often used.
-
Allow the reaction to proceed on ice or at room temperature for 1-4 hours.
-
-
Quenching:
-
Add a quenching reagent, such as N-acetylcysteine, to react with any excess drug-linker.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using SEC or TFF.
-
The purified ADC is then buffer-exchanged into a suitable formulation buffer.
-
3.2 Protocol for ADC Characterization
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Method: UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Procedure (UV-Vis): Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload. Calculate the DAR using the known extinction coefficients of the antibody and the drug.
-
Procedure (HIC): HIC separates ADC species based on their hydrophobicity, which correlates with the DAR. The peak areas of the different drug-loaded species can be used to calculate the average DAR.
2. Aggregation Analysis:
-
Method: Size-Exclusion Chromatography (SEC).
-
Procedure: SEC separates molecules based on their size. The percentage of high molecular weight species (aggregates) versus the monomeric form of the ADC is quantified to assess stability.
3. In Vitro Cytotoxicity Assay:
-
Method: Cell viability assay (e.g., MTT or CellTiter-Glo).
-
Procedure:
-
Plate target cancer cells and control cells (antigen-negative).
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and free drug.
-
After a defined incubation period (e.g., 96 hours), assess cell viability using a suitable assay.
-
Calculate the IC50 (half-maximal inhibitory concentration) to determine the potency of the ADC.
-
Visualizing Workflows and Mechanisms
Diagram 1: Experimental Workflow for ADC Production
Caption: Workflow for ADC production using a PEG12-SPDP linker.
Diagram 2: Mechanism of Action of an SPDP-Linked ADC
Caption: Intracellular processing of an ADC with a cleavable SPDP linker.
Conclusion
The PEG12 chain is a critical component of the SPDP linker, playing a multifaceted role in optimizing the performance of antibody-drug conjugates. By enhancing hydrophilicity, improving pharmacokinetic profiles, increasing stability, and enabling higher drug loading, the PEG12 moiety directly addresses key challenges in ADC development. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to leverage the benefits of PEGylated linkers in the design of next-generation targeted therapeutics with improved efficacy and safety profiles. The careful selection and strategic implementation of linkers such as PEG12-SPDP are paramount to unlocking the full therapeutic potential of ADCs.
References
A Technical Guide to the Cleavable Disulfide Bond in SPDP-PEG12-Acid for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionality of SPDP-PEG12-acid, a heterobifunctional crosslinker, with a specific focus on its cleavable disulfide bond. This linker has gained significant traction in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), due to its ability to create stable conjugates that can selectively release a payload in the reducing environment of the cell. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols, and the underlying mechanisms of its application.
Introduction to this compound
This compound is a versatile crosslinker that features three key components:
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This group contains a reactive N-hydroxysuccinimide (NHS) ester for conjugation to primary amines and a pyridyldithiol moiety that can react with sulfhydryl groups to form a disulfide bond.
-
Polyethylene Glycol (PEG12): A 12-unit polyethylene glycol spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, reduces aggregation, and can minimize immunogenicity.[1]
-
Carboxylic Acid: The terminal carboxylic acid group provides an additional site for conjugation, often to a drug molecule, after activation.[2]
The central feature of this linker is the disulfide bond within the SPDP group, which is stable in the bloodstream but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or intracellular glutathione (GSH).[2][3] This property is pivotal for the controlled release of therapeutic agents inside target cells, which have a significantly higher concentration of glutathione compared to the extracellular environment.[4]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C35H62N2O15S2 | |
| Molecular Weight | 815.0 g/mol | |
| Purity | Typically ≥98% | |
| Storage Conditions | -20°C, desiccated | |
| Solubility | Soluble in DMSO, DMF, and water | |
| Reactive Groups | NHS ester, Pyridyldithiol, Carboxylic Acid |
The Cleavable Disulfide Bond: Reaction and Cleavage Conditions
The utility of this compound hinges on the precise control of the formation and cleavage of its disulfide bond.
Conjugation Chemistry
The heterobifunctional nature of this compound allows for a two-step conjugation strategy. The reaction conditions for each reactive group are summarized in the table below.
| Reactive Group | Target Functional Group | Optimal pH | Recommended Buffers |
| NHS Ester | Primary Amines (-NH2) | 7.0 - 8.0 | Phosphate, Borate, Carbonate/Bicarbonate |
| Pyridyldithiol | Sulfhydryls (-SH) | 7.0 - 8.1 | Phosphate, Borate (thiol-free) |
| Carboxylic Acid | Primary Amines (-NH2) | 4.5 - 7.2 (activation), 7.0 - 8.0 (conjugation) | MES (activation), PBS (conjugation) |
Note: The carboxylic acid requires activation with agents like EDC and NHS before it can react with primary amines.
Disulfide Bond Cleavage
The disulfide bond in the SPDP linker can be cleaved under reducing conditions. The choice of reducing agent and the reaction conditions can be tailored to the specific application.
| Reducing Agent | Concentration | pH | Incubation Time | Notes | Reference(s) |
| DTT | 25 mM | 4.5 | 30 minutes | Selectively cleaves the linker disulfide without reducing native protein disulfides. | |
| DTT | 50-100 mM | 7.0 - 9.0 | 30 minutes | More efficient cleavage, but may also reduce native protein disulfides. | |
| Glutathione | 1-10 mM | ~7.4 | Variable | Mimics intracellular reducing conditions for payload release. The rate is generally slower than with DTT. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines a two-step process for creating an ADC where a drug is first conjugated to the this compound linker, which is then attached to an antibody.
Materials:
-
This compound
-
Drug molecule with a primary amine
-
Antibody with accessible lysine residues
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting columns
-
Reaction tubes
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF to a concentration of 10 mM.
-
Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the solution.
-
Incubate for 1 hour at room temperature to activate the carboxylic acid group.
-
-
Conjugation of Drug to Activated Linker:
-
Dissolve the amine-containing drug molecule in anhydrous DMF.
-
Add the drug solution to the activated this compound solution at a 1:1 molar ratio.
-
Incubate for 2-4 hours at room temperature.
-
-
Purification of Drug-Linker Conjugate (Optional but Recommended):
-
Purify the drug-linker conjugate using reverse-phase HPLC to remove unreacted components.
-
-
Conjugation of Drug-Linker to Antibody:
-
Prepare the antibody in PBS at a concentration of 2-5 mg/mL.
-
Add the purified drug-linker conjugate to the antibody solution. The molar ratio of drug-linker to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized (e.g., 5:1 to 20:1).
-
Incubate for 2 hours at room temperature.
-
-
Purification of the ADC:
-
Remove excess drug-linker conjugate and other small molecules using a desalting column equilibrated with PBS.
-
Further purify the ADC and characterize the DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC).
-
Protocol for Disulfide Bond Cleavage Assay
This protocol describes how to monitor the cleavage of the disulfide bond in an ADC using DTT.
Materials:
-
Purified ADC
-
Dithiothreitol (DTT)
-
PBS, pH 7.4
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) equipment and reagents
-
Spectrophotometer
Procedure:
-
Prepare ADC and DTT Solutions:
-
Dilute the purified ADC to a concentration of 1 mg/mL in PBS.
-
Prepare a 1 M stock solution of DTT in water.
-
-
Initiate Cleavage Reaction:
-
Add DTT to the ADC solution to a final concentration of 50 mM.
-
Incubate the reaction mixture at 37°C.
-
-
Monitor Cleavage:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Analyze the aliquots by non-reducing SDS-PAGE. Cleavage of the disulfide linker will result in the release of the drug-linker from the antibody, which can be visualized as a change in the banding pattern.
-
Alternatively, the release of pyridine-2-thione upon reaction of the pyridyldithiol group can be monitored spectrophotometrically at 343 nm.
-
Visualizations of Mechanisms and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key processes involving this compound.
Caption: Chemical structure of this compound.
Caption: Mechanism of disulfide bond cleavage.
Caption: Experimental workflow for ADC synthesis.
References
- 1. Glutathione dynamics in subcellular compartments and implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of SPDP-PEG12-acid with Thiols for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, reactivity, and practical applications of SPDP-PEG12-acid, a heterobifunctional crosslinker pivotal in the field of bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the specifics of its reaction with thiol-containing molecules, offering detailed experimental protocols and quantitative data to facilitate its effective use in creating advanced bioconjugates, such as antibody-drug conjugates (ADCs).
Introduction to this compound
This compound, or N-succinimidyl 3-(2-pyridyldithio)propionate-dodecaethylene glycol-acid, is a versatile crosslinking reagent. It features three key functional components:
-
An N-hydroxysuccinimide (NHS) ester group that reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.
-
A pyridyldithio group that specifically reacts with sulfhydryl (thiol) groups (e.g., cysteine residues) to form a cleavable disulfide bond.
-
A hydrophilic 12-unit polyethylene glycol (PEG) spacer that enhances the solubility and stability of the resulting conjugate in aqueous media.[1][2]
-
A terminal carboxylic acid group that can be used for further conjugation to amine-containing molecules after activation.
This unique combination of features makes this compound an invaluable tool for linking different molecules, particularly in the construction of ADCs where a cytotoxic drug is attached to a monoclonal antibody.[3][4] The cleavable disulfide bond is of particular interest as it allows for the release of the conjugated molecule under the reducing conditions found within cells.[1]
Reactivity with Thiols: The Core Mechanism
The key reaction for drug release in many applications of this compound is the thiol-disulfide exchange. The pyridyldithiol group reacts with a free sulfhydryl group, leading to the formation of a new disulfide bond and the release of pyridine-2-thione. This reaction is highly specific for thiols and proceeds efficiently under mild conditions.
The progress of the reaction can be conveniently monitored by measuring the increase in absorbance at 343 nm, which corresponds to the release of the pyridine-2-thione byproduct.
Quantitative Data on SPDP-Thiol Reactivity
| Parameter | Recommended Condition/Value | Notes |
| Optimal pH for Thiol Reaction | 7.0 - 8.0 | The reaction rate increases with pH as the thiol group becomes deprotonated to the more nucleophilic thiolate anion. |
| Typical Reaction Time (Thiol) | 8 - 18 hours at room temperature or 4°C | Reaction time can be optimized based on the specific reactants and desired conjugation efficiency. |
| Monitoring Wavelength | 343 nm | Corresponds to the absorbance maximum of the released pyridine-2-thione. |
| Molar Extinction Coefficient (Pyridine-2-thione) | ~8,080 M⁻¹cm⁻¹ | Can be used to quantify the extent of the reaction. |
Stability of the Disulfide Bond:
The disulfide bond formed by the reaction of SPDP with a thiol is relatively stable in circulation but can be cleaved by reducing agents.
| Condition | Stability/Cleavage | Notes |
| In Plasma | Moderately stable | The stability can be influenced by steric hindrance around the disulfide bond. Direct conjugation to an antibody can offer steric protection, increasing stability. |
| Intracellular Environment (High Glutathione) | Readily cleaved | The high concentration of glutathione (GSH) in the cytoplasm (1-10 mM) compared to the blood plasma (~5 µM) drives the cleavage of the disulfide bond, releasing the conjugated molecule. |
| Cleavage Agents | Dithiothreitol (DTT), TCEP, Glutathione (GSH) | 25-50 mM DTT is commonly used for efficient cleavage in vitro. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Molecule
This protocol describes the general steps for conjugating an amine-containing molecule (Molecule A, e.g., an antibody) first with this compound, followed by reaction with a thiol-containing molecule (Molecule B, e.g., a cytotoxic drug).
Materials:
-
Molecule A (with primary amines)
-
This compound
-
Molecule B (with a free thiol group)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Activation Buffer (for carboxylic acid): As required for EDC/NHS chemistry
-
Organic Solvent: Anhydrous DMSO or DMF
-
Reducing Agent (optional, for generating free thiols): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting columns (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO or DMF to a final concentration of 20 mM.
-
Activation of Molecule A with this compound:
-
Dissolve Molecule A in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
Add the this compound stock solution to the Molecule A solution at a desired molar excess (e.g., 10- to 20-fold molar excess of the linker).
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
-
Purification of SPDP-activated Molecule A:
-
Remove the excess, unreacted this compound and the NHS leaving group by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.
-
-
Conjugation to Thiol-Containing Molecule B:
-
Dissolve Molecule B in the Reaction Buffer. If Molecule B has a protected thiol, it may need to be deprotected using a reducing agent like DTT, followed by purification to remove the reducing agent.
-
Add the thiol-containing Molecule B to the purified SPDP-activated Molecule A. The molar ratio will depend on the desired final conjugate composition.
-
Incubate the reaction for 8-18 hours at room temperature or 4°C.
-
-
Monitoring the Reaction:
-
To quantify the amount of released pyridine-2-thione, measure the absorbance of the reaction mixture at 343 nm.
-
-
Purification of the Final Conjugate:
-
Purify the final conjugate from unreacted Molecule B and other byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Cleavage of the Disulfide Bond
This protocol outlines the procedure for cleaving the disulfide bond of the conjugate to release the thiol-containing molecule.
Materials:
-
This compound conjugate
-
Cleavage Buffer: 100 mM sodium acetate, 100 mM NaCl, pH 4.5 (to minimize reduction of native protein disulfides) or PBS, pH 7.4.
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a DTT Stock Solution: Prepare a 1 M DTT stock solution in water.
-
Cleavage Reaction:
-
Dissolve the conjugate in the Cleavage Buffer.
-
Add DTT to a final concentration of 25-50 mM.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Analysis of Cleavage:
-
The cleavage can be analyzed by various techniques such as SDS-PAGE (under reducing and non-reducing conditions), HPLC, or mass spectrometry to confirm the release of the conjugated molecule.
-
Visualizations
Reaction Mechanism
Caption: Reaction of this compound with a thiol.
ADC Synthesis Workflow
Caption: Workflow for ADC synthesis using this compound.
ADC Mechanism of Action
Caption: Mechanism of action of a disulfide-linked ADC.
References
SPDP-PEG12-acid reaction with primary amines
An In-depth Technical Guide to the Conjugation of SPDP-PEG12-acid with Primary Amines for Researchers and Drug Development Professionals.
This guide provides a comprehensive overview of the chemical principles, reaction conditions, and practical protocols for the covalent conjugation of this compound to molecules containing primary amines. This process is a cornerstone in the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs).
Introduction to this compound
This compound is a heterobifunctional crosslinker that is extensively used in bioconjugation and drug delivery.[1][2][3][4][5] Its structure comprises three key components:
-
A Carboxylic Acid (-COOH) group : This terminal group can be activated to react with primary amines (-NH2), such as those found on the side chains of lysine residues in proteins, to form a stable amide bond.
-
A 12-unit Polyethylene Glycol (PEG) spacer : This hydrophilic PEG linker enhances the solubility of the crosslinker and the resulting conjugate in aqueous media, reduces potential immunogenicity, and provides a defined spatial separation between the conjugated molecules.
-
An N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group : This group provides reactivity towards sulfhydryl (thiol) groups (-SH), forming a cleavable disulfide bond. This feature is crucial for applications requiring the release of a payload, such as a cytotoxic drug from an antibody, within a reducing intracellular environment.
The dual reactivity of this compound allows for the precise and controlled linkage of two different molecules, making it an invaluable tool in the construction of complex biomolecular architectures like ADCs.
The Reaction Mechanism: A Two-Stage Process
The conjugation of this compound to a primary amine is not a direct reaction. The terminal carboxylic acid is not sufficiently reactive to form an amide bond with an amine under typical bioconjugation conditions. Therefore, a two-stage process is employed:
Stage 1: Activation of the Carboxylic Acid
The carboxylic acid must first be converted into a more reactive species. The most common method is the formation of an N-hydroxysuccinimide (NHS) ester. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS).
The reaction proceeds as follows:
-
EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
This intermediate is unstable in aqueous solutions and can be susceptible to hydrolysis.
-
NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester, releasing an EDC by-product.
Stage 2: Amine Coupling (Aminolysis)
The resulting SPDP-PEG12-NHS ester is now highly reactive towards primary amines. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of NHS as a leaving group.
Below is a DOT script visualizing this two-stage reaction mechanism.
Caption: Two-stage reaction of this compound with a primary amine.
Key Reaction Parameters and Quantitative Data
The efficiency of the amine coupling reaction is highly dependent on several factors, most notably pH. The competing hydrolysis of the NHS ester is a critical consideration.
| Parameter | Recommended Range/Value | Rationale & Notes |
| pH for Amine Coupling | 7.2 - 8.5 | The reaction between an NHS ester and a primary amine is most efficient in this range. Below this range, the amine is protonated and less nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases significantly. |
| Reaction Buffers | Phosphate, Borate, Carbonate/Bicarbonate, HEPES | These buffers are non-nucleophilic and will not compete with the primary amine for reaction with the NHS ester. Buffers containing primary amines, such as Tris (TBS), must be avoided. |
| Solvent | Anhydrous DMSO or DMF | This compound and its NHS ester derivative have limited aqueous solubility. A stock solution should be prepared in an organic solvent and added to the aqueous reaction mixture. |
| Temperature | 4°C to Room Temperature | The reaction can be performed at room temperature for 0.5-4 hours or at 4°C overnight. Lower temperatures can help to minimize hydrolysis of the NHS ester. |
Hydrolysis of NHS Esters
The stability of the NHS ester intermediate is crucial for achieving high conjugation yields. The rate of hydrolysis is highly pH-dependent.
| pH | Half-life of NHS Ester (at 4°C) |
| 7.0 | 4 - 5 hours |
| 8.6 | 10 minutes |
Experimental Protocols
This section provides generalized protocols for the conjugation of this compound to a primary amine-containing protein and subsequent reaction with a thiol-containing molecule.
Protocol 1: Two-Step Conjugation of this compound to a Protein
This protocol first activates the carboxylic acid to an NHS ester in situ, which then reacts with the protein.
Materials:
-
This compound
-
Protein with primary amines (e.g., antibody in PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Prepare Reagents:
-
Equilibrate all reagents to room temperature.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
-
Activation Step:
-
In a microfuge tube, combine this compound, EDC, and NHS in a molar ratio of 1:1.2:1.2. Use a 10-20 fold molar excess of this activation mix relative to the amount of protein to be conjugated.
-
Incubate the activation mixture for 15 minutes at room temperature.
-
-
Conjugation Step:
-
Add the activated SPDP-PEG12-NHS ester mixture directly to the protein solution in the Reaction Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.
-
-
Purification:
-
Remove excess, non-reacted crosslinker and by-products by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Protocol 2: Reaction of SPDP-Modified Protein with a Thiol
This protocol describes the second step in forming a complete conjugate, such as an ADC.
Materials:
-
SPDP-modified protein (from Protocol 1)
-
Thiol-containing molecule (e.g., a drug)
-
Reaction Buffer: PBS with 5 mM EDTA, pH 7.2
-
Desalting columns
Procedure:
-
Prepare Thiol Molecule: Dissolve the thiol-containing molecule in a suitable solvent.
-
Conjugation:
-
Add the thiol-containing molecule to the purified SPDP-modified protein. A 2-5 fold molar excess of the thiol molecule is typically used.
-
Incubate the reaction for 2 hours at room temperature. The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
-
Purification:
-
Purify the final conjugate using a desalting column or size-exclusion chromatography to remove excess thiol molecule and pyridine-2-thione.
-
Workflow Visualization
The following diagram illustrates a typical experimental workflow for creating an Antibody-Drug Conjugate (ADC) using this compound.
Caption: Experimental workflow for ADC synthesis using this compound.
References
An In-depth Technical Guide to SPDP-PEG12-acid for Antibody-Drug Conjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of SPDP-PEG12-acid, a heterobifunctional crosslinker, and its application in the synthesis of antibody-drug conjugates (ADCs). It details the linker's properties, experimental protocols for ADC development, and the underlying mechanisms of action.
Introduction to this compound
This compound is a key reagent in the field of bioconjugation, particularly for the development of next-generation targeted therapeutics like ADCs. It is a cleavable linker composed of three main components:
-
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This moiety provides the reactive groups for conjugation. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines, such as the lysine residues on the surface of antibodies, while the pyridyldithiol group reacts with sulfhydryl (thiol) groups, which can be present on a cytotoxic payload or introduced into it.
-
Polyethylene Glycol (PEG)12: A 12-unit polyethylene glycol spacer. The PEG chain is hydrophilic, which helps to increase the solubility and stability of the resulting ADC, potentially reducing aggregation and improving its pharmacokinetic profile.[1]
-
Carboxylic Acid (-acid): A terminal carboxylic acid group that allows for the attachment of a drug or payload. This group is typically activated to an NHS ester to facilitate its reaction with amine-containing payloads.[2]
The key feature of the SPDP linker is the disulfide bond within the pyridyldithiol group. This bond is relatively stable in the bloodstream but can be cleaved by reducing agents, such as glutathione, which is present in higher concentrations inside cells.[3] This targeted cleavage mechanism enables the specific release of the cytotoxic payload within the target cancer cells, minimizing off-target toxicity.
Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for accurate reagent preparation and reaction stoichiometry calculations.
| Property | Value | Reference(s) |
| Molecular Formula | C35H62N2O15S2 | [2][4] |
| Molecular Weight | 815.0 g/mol | |
| Purity | >95% - 98% (Varies by supplier) | |
| Spacer Arm Length | 54.1 Å (for the NHS ester form) | |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in DMSO, DMF | |
| Storage Conditions | -20°C, desiccated |
Experimental Protocols
The synthesis of an antibody-drug conjugate using this compound is a multi-step process. The following protocols provide a general framework. Note: These are generalized procedures and will require optimization based on the specific antibody, payload, and desired drug-to-antibody ratio (DAR).
Activation of this compound and Payload Conjugation
This initial step involves conjugating the cytotoxic payload to the this compound linker.
Materials:
-
This compound
-
Payload with a primary or secondary amine group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.1 equivalents of NHS and 1.1 equivalents of EDC (or DCC).
-
Stir the reaction at room temperature for 1-4 hours to form the NHS ester-activated linker. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Payload Conjugation:
-
In a separate vessel, dissolve the amine-containing payload in anhydrous DMF or DMSO.
-
Slowly add the activated SPDP-PEG12-NHS ester solution to the payload solution. A molar excess of the activated linker may be required depending on the reactivity of the payload.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction for the formation of the linker-payload conjugate using an appropriate analytical technique (e.g., LC-MS).
-
-
Purification:
-
Once the reaction is complete, purify the linker-payload conjugate using preparative HPLC to remove unreacted starting materials and byproducts.
-
Characterize the purified product by LC-MS and NMR to confirm its identity and purity.
-
Antibody Modification and Conjugation
This step involves the reaction of the linker-payload with the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.4)
-
Purified linker-payload with a pyridyldithiol group
-
Reaction buffer (e.g., PBS)
-
Reducing agent (optional, for cysteine conjugation) such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Size-Exclusion Chromatography (SEC) system (e.g., Sephadex G-25 column) for purification
-
UV-Vis Spectrophotometer
Procedure for Lysine Conjugation:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL). If necessary, perform a buffer exchange using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the purified linker-payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add the linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody will determine the final Drug-to-Antibody Ratio (DAR) and needs to be optimized. A typical starting point is a 5-20 fold molar excess of the linker-payload.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Purification of the ADC:
-
Remove excess, unreacted linker-payload and other small molecules by Size-Exclusion Chromatography (SEC) using a pre-equilibrated column (e.g., Sephadex G-25) with PBS.
-
The ADC will elute in the void volume. Collect the protein-containing fractions.
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the purified ADC is essential to ensure its quality and consistency.
Techniques:
-
UV-Vis Spectroscopy: To determine the protein concentration and the average DAR. The absorbance of the antibody at 280 nm and the absorbance of the payload at its specific maximum wavelength are used. The release of pyridine-2-thione upon reaction of the pyridyldithiol group with a thiol can also be monitored at 343 nm to quantify the extent of conjugation.
-
Size-Exclusion Chromatography (SEC): To assess the level of aggregation in the ADC preparation.
-
Hydrophobic Interaction Chromatography (HIC): To determine the distribution of different drug-loaded species (DAR 0, 2, 4, etc.) and calculate the average DAR.
-
Mass Spectrometry (MS): To confirm the molecular weight of the ADC and its individual light and heavy chains (after reduction), which provides information on the drug load and conjugation sites.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in ADC synthesis and its mechanism of action.
Conclusion
This compound is a versatile and valuable tool for the construction of antibody-drug conjugates. Its cleavable disulfide bond allows for targeted drug release, while the hydrophilic PEG spacer can improve the overall properties of the ADC. The successful development of an ADC using this linker requires careful optimization of the conjugation chemistry and thorough characterization of the final product. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.
References
An In-depth Technical Guide to the Heterobifunctional Crosslinker: SPDP-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional crosslinker, SPDP-PEG12-acid, a valuable tool in the field of bioconjugation and drug delivery. We will delve into its core properties, provide detailed experimental protocols, and present quantitative data to inform its application in research and development.
Core Concepts: Understanding this compound
This compound is a heterobifunctional crosslinker designed for the covalent linkage of two different molecules. Its structure consists of three key components:
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This group contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a pyridyldithio group that reacts with sulfhydryl (thiol) groups. The resulting disulfide bond is cleavable under reducing conditions.
-
Polyethylene Glycol (PEG)12 Spacer: A 12-unit polyethylene glycol chain acts as a hydrophilic spacer arm. This PEG linker increases the solubility of the crosslinker and the resulting conjugate in aqueous media, reduces aggregation, and can minimize immunogenicity.[1][2][3]
-
Carboxylic Acid (-COOH): A terminal carboxylic acid group provides a second reactive handle. This group can be activated to react with primary amines, forming a stable amide bond.[4]
The combination of these functionalities makes this compound a versatile reagent for creating precisely defined bioconjugates, particularly in the development of Antibody-Drug Conjugates (ADCs).[5]
Key Properties and Specifications
Quantitative data for this compound and related linkers are summarized in the tables below for easy comparison.
| Property | Value | References |
| Molecular Weight | 815.0 g/mol | |
| Purity | >95% | |
| Spacer Arm Length | ~54.1 Å | |
| Storage Conditions | -20°C, desiccated |
| Feature | Description | References |
| Amine Reactivity | The NHS ester of the SPDP group reacts with primary amines (e.g., lysine residues on proteins) at pH 7-8 to form stable amide bonds. | |
| Thiol Reactivity | The pyridyldithio group reacts with sulfhydryl groups (e.g., cysteine residues) at pH 7-8 to form a cleavable disulfide bond. | |
| Cleavability | The disulfide bond can be cleaved by reducing agents like dithiothreitol (DTT) or under the reducing conditions found inside cells (e.g., high glutathione concentration). | |
| Hydrophilicity | The 12-unit PEG spacer enhances the water solubility of the crosslinker and the final conjugate. |
Experimental Protocols
Two-Step Conjugation of a Drug to an Antibody
This protocol describes the conjugation of a thiol-containing drug to an antibody using this compound. This is a common strategy in the synthesis of ADCs.
Step 1: Activation of this compound and Conjugation to the Drug
This step involves activating the carboxylic acid of this compound to react with an amine-containing drug.
Materials:
-
This compound
-
Amine-containing drug molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the this compound solution.
-
Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Dissolve the amine-containing drug in the reaction buffer.
-
Add the activated this compound solution to the drug solution. The molar ratio of activated linker to drug should be optimized, but a 1.5 to 5-fold molar excess of the linker is a good starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purify the drug-linker conjugate using an appropriate method, such as reversed-phase HPLC or size-exclusion chromatography, to remove unreacted reagents.
Step 2: Conjugation of the Drug-Linker to the Antibody
This step involves the reaction of the pyridyldithio group on the drug-linker conjugate with a free thiol group on the antibody.
Materials:
-
Purified drug-linker conjugate from Step 1
-
Antibody with available sulfhydryl groups (if the antibody does not have free thiols, they can be introduced by reducing existing disulfide bonds with a mild reducing agent like TCEP)
-
Conjugation Buffer: PBS, pH 7.2-7.5, containing 1-2 mM EDTA
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the purified drug-linker conjugate in the conjugation buffer.
-
Add the drug-linker conjugate to the antibody solution. A 5-20 fold molar excess of the drug-linker conjugate to the antibody is a common starting point, but this should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM.
-
Purify the resulting Antibody-Drug Conjugate (ADC) using size-exclusion chromatography to remove excess drug-linker and other small molecules.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, influencing its efficacy and toxicity.
Method 1: UV-Vis Spectroscopy
This is a simple method for determining the average DAR.
Procedure:
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug (λmax).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective extinction coefficients.
-
The DAR is the molar ratio of the drug to the antibody.
Method 2: Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species with different numbers of conjugated drugs, providing information on the distribution of the DAR.
Procedure:
-
Use a HIC column with a suitable stationary phase (e.g., butyl or phenyl).
-
Equilibrate the column with a high-salt mobile phase (e.g., sodium phosphate with ammonium sulfate).
-
Inject the ADC sample.
-
Elute the different ADC species by applying a decreasing salt gradient.
-
The peaks corresponding to different DARs can be identified and their relative abundance determined by integrating the peak areas.
Method 3: Mass Spectrometry (MS)
MS provides the most accurate determination of the DAR and its distribution.
Procedure:
-
Analyze the intact ADC or its reduced light and heavy chains using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolute the mass spectra to determine the molecular weights of the different species.
-
The number of conjugated drugs can be calculated from the mass difference between the conjugated and unconjugated antibody/chains.
Mandatory Visualizations
Chemical Structure and Reaction Scheme
ADC Mechanism of Action: Targeting the HER2 Pathway
The following diagram illustrates the mechanism of action of an antibody-drug conjugate targeting the HER2 receptor, a common target in breast cancer therapy. While Trastuzumab emtansine (T-DM1) itself does not use a disulfide linker, its signaling pathway is a well-understood model for ADC action.
Logical Workflow for ADC Synthesis and Characterization
Stability and Cleavage of the Disulfide Bond
The stability of the disulfide bond in SPDP-based linkers is a critical factor in the design of ADCs. The linker must be stable enough to remain intact in the bloodstream to prevent premature release of the cytotoxic payload, but readily cleaved in the reducing environment of the target cell.
The intracellular concentration of glutathione (GSH) is significantly higher (1-10 mM) than in the extracellular environment or plasma (2-20 µM). This concentration gradient is the primary driver for the selective cleavage of the disulfide bond within the cell.
| Environment | Key Reducing Agent | Concentration | Disulfide Bond Stability | References |
| Plasma | Cysteine | ~10 µM | Relatively Stable | |
| Cytosol | Glutathione (GSH) | 1-10 mM | Readily Cleaved |
Studies have shown that the half-life of a disulfide-linked drug on an antibody in circulation can be approximately 9 days, demonstrating sufficient stability for therapeutic applications.
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker with broad applications in bioconjugation, particularly in the development of targeted therapeutics like ADCs. Its well-defined structure, including a cleavable disulfide bond and a hydrophilic PEG spacer, allows for the creation of stable and effective bioconjugates. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work. Careful optimization of reaction conditions and thorough characterization of the final product are essential for successful application.
References
- 1. labinsights.nl [labinsights.nl]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPDP PEG Crosslinkers, PEGylated PEG Reagents | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of SPDP-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and stability of SPDP-PEG12-acid, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). This document outlines the core chemical properties, handling procedures, and experimental considerations to ensure the successful application of this versatile reagent.
Core Concepts: Understanding this compound
This compound is a molecule composed of three key functional components:
-
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This group provides two reactive functionalities. An N-hydroxysuccinimide (NHS) ester at one end reacts with primary amines to form stable amide bonds. At the other end, a pyridyldithiol group reacts with sulfhydryl (thiol) groups to create a cleavable disulfide bond.
-
Polyethylene Glycol (PEG)12 Spacer: A 12-unit polyethylene glycol chain acts as a hydrophilic spacer arm. The inclusion of this PEG linker enhances the water solubility of the molecule and its conjugates compared to linkers with hydrocarbon spacers.[1][2] It also provides flexibility and can reduce the immunogenicity of the resulting conjugate.
-
Terminal Carboxylic Acid: The carboxylic acid group offers an additional site for conjugation. It can be reacted with primary amines in the presence of activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds.[3]
Solubility of this compound
The solubility of this compound is a critical factor for its effective use in bioconjugation reactions, which are typically performed in aqueous buffers.
Qualitative Solubility:
The presence of the 12-unit PEG spacer significantly increases the hydrophilicity and, consequently, the aqueous solubility of the this compound molecule.[3] However, the SPDP moiety itself possesses limited solubility in aqueous solutions. Therefore, while product datasheets may describe the compound as "water-soluble," it is a common and recommended practice to first dissolve the reagent in a water-miscible organic solvent before adding it to the final aqueous reaction mixture. This ensures complete dissolution and avoids precipitation during the conjugation process.
Recommended Solvents:
For preparing stock solutions, the following organic solvents are recommended:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
A typical workflow involves dissolving the this compound in a small volume of DMSO or DMF to create a concentrated stock solution, which is then added to the aqueous reaction buffer containing the molecule to be modified.
Quantitative Solubility Data:
Precise quantitative solubility data (e.g., mg/mL or mM) for this compound in various solvents is not consistently reported in publicly available datasheets. The solubility can be influenced by factors such as the purity of the compound, temperature, and the exact composition of the buffer. Researchers should empirically determine the optimal concentration for their specific application, starting with the preparation of a concentrated stock in an appropriate organic solvent.
Stability of this compound
The stability of this compound is influenced by its storage conditions and its chemical environment, particularly in solution. The two primary reactive groups, the NHS ester and the pyridyldithiol, have different stability profiles.
Storage and Handling
Proper storage is crucial to maintain the reactivity of this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | Minimizes degradation over long-term storage. |
| Storage Conditions | Desiccated (protect from moisture) | The NHS ester is highly susceptible to hydrolysis. |
| Handling | Equilibrate vial to room temperature before opening | Prevents condensation of atmospheric moisture inside the vial. |
| Solutions | Prepare fresh solutions for each use | The reagent has limited stability in solution. Storing stock solutions is not recommended. |
Stability in Solution
NHS Ester Hydrolysis:
The NHS ester is the most labile part of the molecule in aqueous solutions. It undergoes hydrolysis, which competes with the desired reaction with primary amines. The rate of hydrolysis is highly dependent on the pH of the solution.
| pH | Half-life of NHS Ester |
| 7.0 (at 0°C) | 4-5 hours |
| 8.6 (at 4°C) | 10 minutes |
Data sourced from Thermo Fisher Scientific technical literature.
This pH-dependent instability necessitates careful control of reaction conditions. Conjugation reactions involving the NHS ester are typically performed at a pH range of 7.2 to 8.5 to balance the reactivity of the primary amines and the rate of hydrolysis.
Pyridyldithiol Group Stability:
The pyridyldithiol group is generally more stable than the NHS ester in typical bioconjugation buffers. However, it is sensitive to reducing agents. The disulfide bond within this group can be cleaved by reagents such as dithiothreitol (DTT), TCEP (tris(2-carboxyethyl)phosphine), or other reducing agents. This cleavage is often a desired step in applications requiring the release of a conjugated molecule. For reactions where the disulfide bond needs to remain intact, the use of reducing agents in the reaction buffers must be avoided.
Experimental Protocols and Methodologies
The following sections provide generalized protocols for the use of this compound in bioconjugation. Optimization for specific molecules and applications is recommended.
Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound to room temperature.
-
Add the required volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 20 mM).
-
Vortex briefly to ensure complete dissolution.
-
Use the solution immediately. Do not store for later use.
Two-Step Protein-Protein Conjugation (Amine-to-Amine)
This protocol is for conjugating two proteins, neither of which has a free sulfhydryl group.
Step 1: Modification of Both Proteins with this compound
-
Dissolve each protein in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Add the this compound stock solution to each protein solution. A molar excess of the crosslinker is typically used.
-
Incubate the reactions for 30-60 minutes at room temperature.
-
Remove excess, non-reacted crosslinker from both protein solutions using a desalting column or dialysis.
Step 2: Reduction of One SPDP-Modified Protein
-
To one of the SPDP-modified protein solutions, add a reducing agent such as DTT (final concentration of 25-50 mM).
-
Incubate for 30 minutes at room temperature to cleave the pyridyldithiol group and expose a free sulfhydryl group.
-
Remove the reducing agent using a desalting column.
Step 3: Conjugation of the Two Modified Proteins
-
Mix the SPDP-modified protein (from Step 1) with the sulfhydryl-containing protein (from Step 2).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The resulting conjugate can be purified using size-exclusion chromatography.
Monitoring the SPDP Reaction
The reaction of the pyridyldithiol group with a sulfhydryl can be monitored by measuring the release of the pyridine-2-thione byproduct, which has a maximum absorbance at 343 nm.
Visualizing Workflows and Mechanisms
General Experimental Workflow for Protein-Protein Conjugation
Caption: Workflow for two-step protein-protein conjugation.
Reaction Mechanism of this compound
Caption: Reaction pathways of this compound's functional groups.
Cleavage of the Disulfide Bond
Caption: Reductive cleavage of the disulfide linkage.
References
Methodological & Application
Application Notes and Protocols for SPDP-PEG12-acid Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the bioconjugation of molecules to proteins or other biomolecules containing primary amines and sulfhydryl groups using the heterobifunctional crosslinker, SPDP-PEG12-acid. This reagent is particularly valuable in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics due to its cleavable disulfide bond and the hydrophilic polyethylene glycol (PEG) spacer that enhances solubility and reduces immunogenicity.[1][2][3]
Introduction
This compound is a crosslinker featuring a carboxylic acid group at one end and a pyridyldithiol group at the other, connected by a 12-unit PEG spacer. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues on a protein), while the pyridyldithiol group reacts with free sulfhydryls (e.g., cysteine residues) to form a stable, yet cleavable, disulfide bond.[4][5] The PEG linker improves the stability and solubility of the resulting conjugate. This protocol outlines the two-stage process of first activating the carboxylic acid of this compound and conjugating it to an amine-containing molecule, followed by the reaction of the pyridyldithiol group with a sulfhydryl-containing molecule.
Key Experimental Considerations
Successful bioconjugation with this compound requires careful attention to reaction conditions. The activation of the carboxylic acid is typically achieved using a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process converts the carboxyl group into a more stable amine-reactive NHS ester. The subsequent reaction with the amine-containing biomolecule should be performed in an amine-free buffer. The reaction of the pyridyldithiol group with a sulfhydryl is most efficient at a neutral to slightly alkaline pH.
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical bioconjugation experiment using this compound. These values should be considered as a starting point and may require optimization for specific applications.
| Parameter | Recommended Value/Range | Notes |
| Activation Step | ||
| This compound Concentration | 1-10 mM | Should be in molar excess relative to the amine-containing molecule. |
| EDC Concentration | 2-5 mM | A slight molar excess over this compound is recommended. |
| NHS/Sulfo-NHS Concentration | 5-10 mM | A 2-fold molar excess over EDC is common to improve efficiency. |
| Activation Buffer | 0.1 M MES, pH 4.7-6.0 | MES (2-(N-morpholino)ethanesulfonic acid) is a non-amine, non-carboxylate buffer suitable for EDC chemistry. |
| Activation Time | 15-30 minutes | At room temperature. |
| Conjugation to Amine | ||
| Protein/Biomolecule Concentration | 1-10 mg/mL | Dependent on the specific biomolecule. |
| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | This should be optimized to achieve the desired degree of labeling. |
| Conjugation Buffer | PBS, pH 7.2-8.0 | Phosphate-buffered saline is a common choice. Avoid buffers with primary amines (e.g., Tris). |
| Conjugation Time | 2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins. |
| Conjugation to Sulfhydryl | ||
| Molar Ratio (Activated Molecule:Sulfhydryl Molecule) | 1:1 to 5:1 | A slight excess of the activated molecule can drive the reaction to completion. |
| Conjugation Buffer | PBS, pH 7.0-7.5 | Thiol-disulfide exchange is efficient at this pH range. |
| Conjugation Time | 2-4 hours at RT | Reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm. |
| Cleavage of Disulfide Bond | ||
| Reducing Agent | 20-50 mM DTT | Dithiothreitol is a common reducing agent. |
| Cleavage Buffer | Acetate buffer, pH 4.5 | To avoid reduction of native protein disulfide bonds. |
| Cleavage Time | 30 minutes | At room temperature. |
Experimental Protocols
Materials
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing protein or molecule (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Reducing Buffer: 50 mM Dithiothreitol (DTT) in 0.1 M sodium acetate, pH 4.5
-
Desalting columns
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Protein
-
Preparation of Reagents :
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare 100 mM stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of this compound :
-
In a microcentrifuge tube, add the desired amount of this compound stock solution.
-
Add EDC and NHS/Sulfo-NHS to final concentrations of approximately 2 mM and 5 mM, respectively.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation to Amine-Containing Protein :
-
Dissolve the amine-containing protein (Protein-NH2) in Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Add the activated this compound solution to the protein solution. A 20-fold molar excess of the linker is a good starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate :
-
Remove excess, non-reacted crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.
-
Protocol 2: Conjugation of SPDP-PEG12-Activated Protein to a Sulfhydryl-Containing Molecule
-
Reaction Setup :
-
Combine the purified SPDP-PEG12-activated protein (from Protocol 1) with the sulfhydryl-containing molecule (Molecule-SH) in Conjugation Buffer. A 1:1 to 5:1 molar ratio of activated protein to sulfhydryl molecule is recommended.
-
-
Incubation :
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
-
Monitoring the Reaction (Optional) :
-
The progress of the conjugation can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm (Extinction coefficient ≈ 8080 M⁻¹cm⁻¹).
-
-
Purification of the Final Conjugate :
-
Purify the final bioconjugate using size-exclusion chromatography or another appropriate purification method to separate the conjugate from unreacted molecules.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the this compound bioconjugation process.
Caption: Workflow for this compound bioconjugation.
References
- 1. Protein carboxyl amidation increases the potential extent of protein polyethylene glycol conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
Application Notes and Protocols for SPDP-PEG12-Acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to tumor cells. The linker connecting the antibody to the cytotoxic payload is a critical component influencing the ADC's stability, efficacy, and safety profile. SPDP-PEG12-acid is a versatile, cleavable linker that offers several advantages in ADC development. Its N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group reacts with thiol moieties, while the terminal carboxylic acid can be activated to react with primary amines, such as the surface-exposed lysines on an antibody. The polyethylene glycol (PEG)12 spacer enhances hydrophilicity, which can improve the ADC's solubility and pharmacokinetic properties, particularly when working with hydrophobic payloads.[1]
This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.
Mechanism of Action
The this compound linker facilitates the creation of ADCs with a disulfide bond that is stable in the bloodstream but can be cleaved in the reducing environment of the tumor microenvironment or within the target cell.[][3] This targeted release of the cytotoxic payload minimizes systemic toxicity and enhances the therapeutic window.
A common strategy for using this compound involves a two-step conjugation process:
-
Payload-Linker Conjugation: An amine-containing cytotoxic drug is conjugated to the carboxylic acid group of this compound via the formation of a stable amide bond. This reaction is typically mediated by activating agents like EDC and NHS.
-
ADC Formation: The SPDP group of the drug-linker conjugate then reacts with a thiol group on the antibody to form a disulfide bond. Thiol groups can be introduced into the antibody by reducing its native interchain disulfide bonds or by engineering cysteine residues at specific sites.
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Cytotoxic Payload to an Antibody using this compound
This protocol describes the conjugation of an amine-containing cytotoxic payload to an antibody via its lysine residues.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., a derivative of MMAE or DM1)
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction (optional, for cysteine conjugation)
-
Quenching reagent (e.g., Tris buffer or cysteine)
-
Purification columns (e.g., size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC))
-
Reaction buffers (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
Step 1: Preparation of the Drug-Linker Conjugate
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the this compound solution.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to the Amine-Containing Payload:
-
Dissolve the amine-containing cytotoxic payload in anhydrous DMF or DMSO.
-
Add the payload solution to the activated this compound solution. A molar ratio of 1:1 to 1:1.5 (payload:linker) is recommended as a starting point.
-
Let the reaction proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring and protection from light.
-
-
Purification of the Drug-Linker Conjugate:
-
Monitor the reaction progress using LC-MS.
-
Upon completion, purify the drug-linker conjugate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the solid drug-linker conjugate.
-
Step 2: Conjugation of the Drug-Linker to the Antibody
This step assumes conjugation to native antibody lysines that have been partially reduced to generate free thiols. For site-specific conjugation to engineered cysteines, the reduction step will be more targeted.
-
Antibody Preparation (Partial Reduction):
-
Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS with 1 mM EDTA, pH 7.4).
-
Add a reducing agent such as TCEP to the antibody solution. The molar excess of TCEP will determine the extent of disulfide bond reduction and thus the final drug-to-antibody ratio (DAR). A 2-5 molar excess is a common starting point.
-
Incubate for 1-2 hours at 37°C.
-
-
Buffer Exchange:
-
Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS, pH 7.4) using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the purified drug-linker conjugate in a small amount of DMSO or DMF.
-
Add the drug-linker solution to the reduced antibody solution. A molar excess of 3-5 fold of the drug-linker per generated thiol group is recommended. Ensure the final concentration of the organic solvent does not exceed 5-10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching:
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetyl-L-cysteine to cap any unreacted SPDP groups.
-
-
Purification of the ADC:
Protocol 2: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Determine the concentrations of the antibody and the released pyridine-2-thione after reduction of the disulfide bond. The DAR can be calculated from the molar ratios.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different DARs, allowing for the determination of the average DAR and the distribution of drug loading.
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced and deglycosylated ADC can provide precise mass measurements to determine the DAR.
2. In Vitro Cytotoxicity Assay:
-
Objective: To determine the potency (e.g., IC50) of the ADC on antigen-positive and antigen-negative cell lines.
-
Method:
-
Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free cytotoxic drug for 72-96 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Plot the dose-response curves and calculate the IC50 values.
-
3. Plasma Stability Assay:
-
Objective: To evaluate the stability of the ADC and the linker in plasma.
-
Method:
-
Incubate the ADC in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, analyze the samples by ELISA to measure the concentration of the intact ADC.
-
LC-MS can also be used to detect the release of the free drug.
-
4. In Vivo Efficacy Study:
-
Objective: To assess the anti-tumor activity of the ADC in a relevant animal model.
-
Method:
-
Implant tumor cells (antigen-positive) into immunocompromised mice.
-
Once tumors are established, treat the mice with the ADC, unconjugated antibody, vehicle control, and potentially a free drug control group at various doses and schedules.
-
Monitor tumor growth over time.
-
At the end of the study, tumors can be excised and weighed.
-
Data Presentation
The following tables summarize representative quantitative data for ADCs developed with PEGylated linkers. While specific data for this compound is not always available in a comparative format, these tables provide an indication of the expected performance metrics.
Table 1: In Vitro Cytotoxicity of ADCs with PEG Linkers
| ADC Construct (Antibody-Linker-Payload) | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Anti-CD30-PEG-MMAE | Karpas-299 | CD30 | 0.016 - 0.034 | |
| 7300-PEG-Camptothecin Derivative | SHP-77 | DLL3 | 32.17 | |
| 7300-PSar-Camptothecin Derivative | SHP-77 | DLL3 | 39.74 |
Table 2: In Vivo Efficacy of ADCs with PEG Linkers in Xenograft Models
| ADC Construct | Tumor Model | Dosing (mg/kg) | Tumor Growth Inhibition (TGI) (%) | Reference |
| 7300-PEG-Camptothecin Derivative | SHP-77 | 5 | >100 | |
| 7300-PSar-Camptothecin Derivative | SHP-77 | 5 | 106.09 | |
| Anti-CD30-PEG-MMAE | Karpas-299 | 1 | Significant tumor regression |
Visualizations
Caption: General workflow for ADC development using this compound.
Caption: Mechanism of action for an ADC with a cleavable disulfide linker.
Caption: Signaling pathway of the cytotoxic payload MMAE.
References
- 1. researchgate.net [researchgate.net]
- 3. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for SPDP-PEG12-acid Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful conjugation of SPDP-PEG12-acid to antibodies. This process is a cornerstone in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, enabling the attachment of payloads to antibodies via a polyethylene glycol (PEG) linker with a cleavable disulfide bond.
Introduction to this compound Antibody Conjugation
This compound is a heterobifunctional crosslinker used in bioconjugation.[1][2][3] It comprises three key components:
-
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) Group: This moiety reacts specifically with sulfhydryl (thiol) groups, forming a reversible disulfide bond. This feature is often utilized for creating cleavable ADCs that can release a drug payload in the reducing environment of the cell.[1][4]
-
PEG12 (12-unit Polyethylene Glycol) Spacer: The hydrophilic PEG linker enhances the solubility and stability of the resulting conjugate in aqueous media. PEGylation can also reduce the immunogenicity of the antibody and improve its pharmacokinetic profile.
-
Carboxylic Acid Group: This terminal group allows for conjugation to primary amines, such as the ε-amino groups of lysine residues and the N-terminus of antibodies. The reaction is typically mediated by activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester.
The conjugation process is a two-step procedure. First, the carboxylic acid of this compound is activated using a carbodiimide reagent like EDC in the presence of NHS to form a more reactive NHS ester. This activated linker is then reacted with the primary amines on the antibody to form stable amide bonds.
Key Applications
The primary application of this compound is in the development of ADCs for targeted cancer therapy. The antibody component of the ADC directs the conjugate to a specific antigen on the surface of tumor cells. Following internalization, the disulfide bond in the SPDP linker is cleaved, releasing the cytotoxic payload. Other applications include the attachment of fluorescent dyes or other reporter molecules for diagnostic and imaging purposes.
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials is provided in the table below.
| Reagent | Purpose | Recommended Supplier | Storage Conditions |
| This compound | Heterobifunctional crosslinker | BroadPharm, MedChemExpress, Biorbyt | -20°C, protected from moisture |
| Antibody (e.g., IgG) | Biomolecule to be conjugated | In-house or commercial | As per manufacturer's instructions |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activator for carboxylic acid | Thermo Fisher Scientific, Sigma-Aldrich | -20°C |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Co-activator to form a more stable ester | Thermo Fisher Scientific, Sigma-Aldrich | Room temperature or 4°C |
| Activation Buffer (e.g., 0.1 M MES, pH 6.0) | Buffer for the activation of this compound | - | 4°C |
| Conjugation Buffer (e.g., PBS, pH 7.2-8.5) | Buffer for the antibody conjugation reaction | - | 4°C |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | To stop the conjugation reaction | - | 4°C |
| Anhydrous DMSO or DMF | Solvent for dissolving this compound | Sigma-Aldrich | Room temperature |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | For buffer exchange and removal of excess reagents | Thermo Fisher Scientific | Room temperature |
| Spectrophotometer | For determining antibody and conjugate concentration | - | - |
Protocol 1: Two-Step Antibody Conjugation with this compound
This protocol first involves the activation of the carboxylic acid on this compound to an NHS ester, followed by conjugation to the antibody.
Step 1: Activation of this compound
-
Prepare Reagents: Allow all reagents to come to room temperature before use.
-
Dissolve this compound: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Prepare Activation Reaction: In a microcentrifuge tube, combine the following in order:
-
This compound solution
-
EDC (e.g., 10-fold molar excess over this compound)
-
NHS or Sulfo-NHS (e.g., 25-fold molar excess over this compound)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
-
Incubate: Incubate the reaction mixture for 15-30 minutes at room temperature.
Step 2: Conjugation of Activated this compound to Antibody
-
Prepare Antibody: If necessary, perform a buffer exchange to transfer the antibody into the Conjugation Buffer (e.g., PBS, pH 7.2-8.5). The optimal pH for the NHS ester reaction is between 7.2 and 8.5 to ensure that the primary amines are deprotonated and nucleophilic while minimizing hydrolysis of the NHS ester.
-
Add Activated Linker: Add the freshly activated this compound NHS ester solution to the antibody solution. The molar ratio of the linker to the antibody will determine the degree of labeling and should be optimized for each specific application. A 10- to 20-fold molar excess of the NHS ester is a good starting point.
-
Incubate: Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer (e.g., to a final concentration of 50 mM Tris-HCl). Incubate for 15-30 minutes at room temperature.
Step 3: Purification of the Antibody Conjugate
-
Remove Excess Reagents: Purify the antibody conjugate from excess, unreacted crosslinker and reaction byproducts using a desalting column or size-exclusion chromatography.
-
Characterization: Characterize the purified conjugate. Determine the concentration of the antibody (e.g., by measuring absorbance at 280 nm) and the degree of labeling (DOL). The release of pyridine-2-thione upon reduction of the disulfide bond can be measured at 343 nm to quantify the number of attached SPDP groups.
Quantitative Data Summary
The following tables provide typical reaction parameters that can be used as a starting point for optimization.
Table 1: Recommended Molar Ratios for this compound Activation
| Reagent | Molar Ratio relative to this compound |
| EDC | 10x |
| NHS or Sulfo-NHS | 25x |
Table 2: Recommended Reaction Conditions for Antibody Conjugation
| Parameter | Recommended Range | Notes |
| Molar excess of activated linker over antibody | 5x - 50x | To be optimized based on desired DOL |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency |
| pH of Conjugation Buffer | 7.2 - 8.5 | Crucial for efficient reaction with primary amines |
| Reaction Time | 0.5 - 4 hours at RT, or overnight at 4°C | Longer incubation may be needed for lower temperatures |
| Reaction Temperature | Room Temperature or 4°C | 4°C may be preferred for sensitive antibodies |
Visualizing the Process
Chemical Reaction Pathway
The following diagram illustrates the two-step chemical reaction for conjugating this compound to an antibody.
Caption: Two-step reaction for antibody conjugation.
Experimental Workflow
This diagram outlines the complete experimental workflow from reagent preparation to the final purified antibody conjugate.
Caption: Workflow for this compound antibody conjugation.
References
Application Notes and Protocols for SPDP-PEG12-acid in Peptide-Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPDP-PEG12-acid is a heterobifunctional crosslinker that facilitates the conjugation of peptides to proteins, a critical process in the development of targeted therapeutics, diagnostic reagents, and research tools. This molecule features two distinct reactive moieties separated by a 12-unit polyethylene glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond. The pyridyldithiol group at the other end reacts with sulfhydryl (thiol) groups, typically from cysteine residues, to form a cleavable disulfide bond. The integrated PEG spacer enhances the solubility of the resulting conjugate in aqueous solutions and can reduce potential immunogenicity.[1][2] The terminal carboxylic acid provides an additional site for further modifications or alternative conjugation strategies.[3][4]
The formation of the disulfide bond is a key feature of SPDP chemistry, as it is stable under physiological conditions but can be cleaved by reducing agents like dithiothreitol (DTT) or in the reducing environment within a cell.[5] This cleavable linkage is particularly advantageous for applications such as antibody-drug conjugates (ADCs), where the release of a therapeutic peptide from its carrier protein is desired upon internalization into a target cell.
The reaction can be monitored quantitatively by measuring the release of the byproduct, pyridine-2-thione, which absorbs light at 343 nm. This allows for the real-time assessment of the conjugation reaction progress.
Data Presentation
While specific conjugation efficiencies and yields are highly dependent on the specific peptide, protein, and reaction conditions, the following tables provide representative data and key parameters to consider during experimental design and optimization.
Table 1: Key Reaction Parameters and Considerations
| Parameter | Recommended Range/Value | Notes |
| pH for NHS Ester Reaction | 7.0 - 8.0 | The reaction rate increases with pH, but the hydrolysis of the NHS ester also increases. A compromise is often found around pH 7.5. |
| pH for Pyridyldithiol Reaction | 7.0 - 8.0 | Optimal pH for the reaction with sulfhydryl groups. |
| Reaction Buffers | Phosphate, Borate, Bicarbonate | Buffers should be free of primary amines (e.g., Tris) and thiols. |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | This should be optimized for each specific protein to achieve the desired degree of labeling while minimizing protein modification-related activity loss. |
| Reaction Time | 30 - 60 minutes for NHS ester reaction; 1 - 2 hours for pyridyldithiol reaction | Reaction times are temperature-dependent and should be optimized. |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for longer reaction times if the protein is sensitive to room temperature. |
Table 2: Characterization and Quality Control Parameters
| Analysis Method | Parameter Measured | Typical Expected Outcome |
| UV-Vis Spectroscopy (343 nm) | Pyridine-2-thione concentration | Increase in absorbance indicates successful reaction of the pyridyldithiol group. |
| SDS-PAGE | Molecular weight shift | An increase in the molecular weight of the protein band confirms conjugation. |
| Size-Exclusion Chromatography (SEC-HPLC) | Purity and aggregation | A shift to a shorter retention time for the conjugate compared to the unconjugated protein. Allows for the separation of conjugate from unreacted protein and peptide. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Mass of the conjugate | Confirms the precise molecular weight of the conjugate and can help determine the number of peptides attached per protein. |
| Ellman's Reagent Assay | Free sulfhydryl groups | Can be used to quantify the number of available thiols before and after conjugation. |
Experimental Protocols
Here we provide two detailed protocols for linking a peptide to a protein using this compound. The choice of protocol depends on the availability of a free sulfhydryl group on the peptide.
Protocol 1: Conjugation of a Sulfhydryl-Containing Peptide to a Protein
This protocol is suitable when the peptide has a free cysteine residue. The protein's primary amines are first modified with this compound, and the resulting activated protein is then reacted with the sulfhydryl-containing peptide.
Materials:
-
Protein to be conjugated (in a suitable amine-free buffer, e.g., PBS pH 7.5)
-
Sulfhydryl-containing peptide
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reducing agent (optional, for cleaving the disulfide bond): Dithiothreitol (DTT)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMF or DMSO to a final concentration of 10 mM. For example, dissolve 8.15 mg of this compound (MW: 815 g/mol ) in 1 mL of solvent. This solution should be prepared fresh.
-
-
Activation of the Protein:
-
Dissolve the protein in the Conjugation Buffer at a concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the protein solution to achieve a 10-fold molar excess of the linker. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
-
Removal of Excess Linker:
-
Remove the unreacted this compound from the activated protein using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to the Peptide:
-
Dissolve the sulfhydryl-containing peptide in Conjugation Buffer.
-
Add the activated protein to the peptide solution. A 1.5 to 5-fold molar excess of the activated protein relative to the peptide is recommended to drive the reaction to completion.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Purify the peptide-protein conjugate from unreacted peptide and protein using size-exclusion chromatography (SEC-HPLC).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the concentration.
-
Protocol 2: Two-Step Conjugation Utilizing the Carboxylic Acid and SPDP Moieties
This protocol is applicable when the peptide does not contain a free sulfhydryl group. First, the peptide is conjugated to the carboxylic acid end of this compound. In the second step, the SPDP end is reacted with a sulfhydryl group on the protein. If the protein does not have a free sulfhydryl, one can be introduced by reducing a native disulfide bond or by modifying a primary amine with a thiolating agent like Traut's reagent (2-iminothiolane).
Materials:
-
Peptide with a primary amine
-
Protein with a free sulfhydryl group (or a thiolating reagent)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Desalting columns
-
Dialysis cassette
Procedure:
Step 1: Activation of this compound and Conjugation to the Peptide
-
Activation of the Carboxylic Acid:
-
Dissolve this compound in the Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to the Peptide:
-
Dissolve the peptide in the Activation Buffer.
-
Add the activated this compound solution to the peptide solution.
-
Incubate for 2 hours at room temperature.
-
-
Purification of the Peptide-Linker Conjugate:
-
Purify the peptide-linker conjugate using dialysis or a desalting column to remove excess activating agents and unreacted linker.
-
Step 2: Conjugation of the Peptide-Linker to the Protein
-
Preparation of the Protein:
-
Ensure the protein has a free sulfhydryl group. If not, follow a standard protocol for introducing a thiol group.
-
The protein should be in the Conjugation Buffer.
-
-
Conjugation Reaction:
-
Add the purified peptide-linker conjugate to the protein solution at a 5 to 10-fold molar excess.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization:
-
Purify and characterize the final peptide-protein conjugate as described in Protocol 1.
-
Mandatory Visualizations
Caption: Experimental workflow for conjugating a sulfhydryl-containing peptide to a protein.
Caption: Workflow for two-step conjugation using the carboxylic acid and SPDP moieties.
Caption: Example of a peptide-protein conjugate as an inhibitor in the MAPK signaling pathway.
References
- 1. broadpharm.com [broadpharm.com]
- 2. The uses and properties of PEG-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. labinsights.nl [labinsights.nl]
- 5. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01831A [pubs.rsc.org]
Application Notes and Protocols for Drug-Linker Synthesis using SPDP-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker molecule that connects the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the synthesis of a drug-linker conjugate using the heterobifunctional linker, SPDP-PEG12-acid.
This compound is a versatile linker that incorporates a 12-unit polyethylene glycol (PEG) spacer, an N-hydroxysuccinimide (NHS) ester reactive group, and a pyridyldithiol (SPDP) group. The PEG spacer enhances the solubility and stability of the resulting ADC.[1] The terminal carboxylic acid can be activated to react with primary amines on a drug molecule, while the SPDP group allows for conjugation to thiol groups on an antibody, typically after the reduction of interchain disulfide bonds. The disulfide bond within the SPDP moiety is cleavable under the reducing conditions found inside cells, enabling the targeted release of the cytotoxic payload.[2][3]
These protocols will guide researchers through the process of activating the this compound linker, conjugating it to an amine-containing drug, purifying the drug-linker conjugate, and subsequently conjugating it to a monoclonal antibody. Furthermore, methods for the characterization and in vitro evaluation of the final ADC are provided.
Experimental Workflow Overview
The overall workflow for the synthesis and evaluation of an antibody-drug conjugate using the this compound linker is a multi-step process. It begins with the activation of the linker's carboxylic acid, followed by its conjugation to the drug. The resulting drug-linker conjugate is then purified and characterized. In parallel, the antibody is prepared for conjugation by partial reduction of its disulfide bonds to generate free thiol groups. The purified drug-linker is then reacted with the reduced antibody to form the ADC. Finally, the ADC is purified and subjected to a series of characterization and in vitro functional assays to determine its key quality attributes and biological activity.
Experimental workflow for ADC synthesis and evaluation.
Part 1: Drug-Linker Synthesis and Purification
This section details the protocol for the synthesis of the drug-linker conjugate, which involves the activation of the carboxylic acid on this compound and its subsequent reaction with an amine-containing drug.
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Drug
This protocol describes the two-step activation of the carboxylic acid of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), followed by conjugation to a primary amine on the drug molecule.[4][5]
Materials:
-
This compound
-
Amine-containing drug (e.g., a derivative of a potent cytotoxic agent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (NHS) or water-soluble Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching solution (optional): 2-Mercaptoethanol or hydroxylamine
-
Reverse-phase HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 15 mg/mL) in Activation Buffer immediately before use.
-
Dissolve the amine-containing drug in an appropriate solvent (e.g., DMF, DMSO, or Coupling Buffer) at a known concentration.
-
-
Activation of this compound:
-
In a reaction vial, combine the this compound solution with a 1.2 to 1.5-fold molar excess of both EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring. The reaction converts the carboxylic acid to a more stable amine-reactive NHS ester.
-
-
Conjugation to the Amine-Containing Drug:
-
Add a 1.0 to 1.2-fold molar excess of the amine-containing drug solution to the activated this compound mixture.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer if necessary.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Reaction Quenching (Optional):
-
To quench any unreacted NHS esters, hydroxylamine can be added to a final concentration of 10-50 mM and incubated for 15-30 minutes.
-
-
Purification of the Drug-Linker Conjugate:
-
The crude reaction mixture is purified by reverse-phase HPLC (RP-HPLC) using a C18 column.
-
A typical gradient of water/acetonitrile with 0.1% trifluoroacetic acid (TFA) is used for elution. The exact gradient will need to be optimized based on the hydrophobicity of the drug-linker conjugate.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for the drug molecule.
-
Collect the fractions containing the purified drug-linker conjugate.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the drug-linker conjugate by mass spectrometry (e.g., LC-MS).
-
Pool the pure fractions and lyophilize to obtain the purified drug-linker conjugate as a solid.
-
Store the purified conjugate at -20°C or -80°C under desiccated conditions.
-
Part 2: Antibody-Drug Conjugate (ADC) Synthesis and Characterization
This section outlines the procedure for conjugating the purified drug-linker to a monoclonal antibody and the subsequent characterization of the resulting ADC.
Protocol 2: Partial Reduction of Antibody and Conjugation with Drug-Linker
This protocol describes the partial reduction of the interchain disulfide bonds of a monoclonal antibody using Tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups, followed by conjugation with the SPDP-containing drug-linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)
-
Purified SPDP-PEG12-Drug conjugate
-
Conjugation Buffer: Phosphate-buffered saline (PBS) with 1-5 mM EDTA, pH 7.0-7.4
-
Quenching solution: N-ethylmaleimide (NEM) or L-cysteine
-
Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Antibody Reduction:
-
Incubate the antibody solution with a 2 to 5-fold molar excess of TCEP at 37°C for 1-2 hours. The exact molar excess and incubation time should be optimized to achieve the desired number of free thiols per antibody (typically 4-8).
-
Remove excess TCEP by buffer exchange into Conjugation Buffer using a desalting column or tangential flow filtration.
-
-
Conjugation Reaction:
-
Immediately after desalting, add the purified SPDP-PEG12-Drug conjugate (dissolved in a small amount of DMSO if necessary) to the reduced antibody solution. A 3 to 5-fold molar excess of the drug-linker per free thiol is typically used.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The pyridyldithiol group of the linker will react with the free thiols on the antibody to form a disulfide bond.
-
-
Quenching the Reaction:
-
Quench any unreacted thiol groups on the antibody by adding a 2-fold molar excess of N-ethylmaleimide (NEM) over the initial TCEP concentration and incubating for 15 minutes. Alternatively, L-cysteine can be used to quench unreacted drug-linker.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated drug-linker, unconjugated antibody, and other reaction components using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Collect the fractions corresponding to the monomeric ADC.
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
Thorough characterization of the purified ADC is essential to determine its critical quality attributes.
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide a precise measurement of the molecular weight, from which the DAR can be calculated. Analysis of the reduced light and heavy chains can also provide information on the drug distribution.
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the level of aggregation.
3. In Vitro Plasma Stability:
-
Incubate the ADC in human or mouse plasma at 37°C over a time course (e.g., 0, 24, 48, 96 hours).
-
At each time point, analyze the samples by an affinity capture LC-MS method to determine the amount of intact ADC remaining and to identify any drug-linker cleavage products.
Quantitative Data Summary
The following tables provide representative quantitative data for ADCs synthesized with cleavable disulfide linkers, such as those generated using this compound. The actual values will vary depending on the specific antibody, drug, and experimental conditions.
Table 1: Representative Drug-to-Antibody Ratio (DAR) and Purity Data
| Parameter | Method | Typical Value | Reference |
| Average DAR | HIC-UV | 3.5 - 4.5 | |
| Average DAR | Intact Mass Spec | 3.8 - 4.2 | |
| Monomer Purity | SEC-UV | >95% | |
| Aggregate Level | SEC-UV | <5% |
Table 2: Representative In Vitro Plasma Stability of a Disulfide-Linked ADC
| Time (hours) | % Intact ADC (Human Plasma) | % Intact ADC (Mouse Plasma) | Reference |
| 0 | 100 | 100 | |
| 24 | ~90-95 | ~85-90 | |
| 48 | ~80-90 | ~70-80 | |
| 96 | ~70-80 | ~50-60 |
Table 3: Representative In Vitro Cytotoxicity of an MMAE-ADC with a Cleavable Linker
| Cell Line | Antigen Expression | IC50 (ng/mL) | Reference |
| BT-474 | High HER2 | 10 - 50 | |
| SK-BR-3 | High HER2 | 15 - 60 | |
| MCF-7 | Low HER2 | >1000 | |
| MDA-MB-231 | Negative HER2 | >1000 |
Signaling Pathway and Mechanism of Action
A common application of this technology is the development of ADCs targeting the HER2 receptor, which is overexpressed in various cancers, using a potent tubulin inhibitor like Monomethyl Auristatin E (MMAE) as the payload.
HER2-Targeted ADC Mechanism of Action
The ADC first binds to the HER2 receptor on the surface of a cancer cell. This binding triggers the internalization of the ADC-receptor complex into the cell through endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and lysosomal enzymes, along with the reducing intracellular environment (high glutathione concentration), cleave the disulfide bond in the linker, releasing the active MMAE payload.
Mechanism of action of a HER2-targeted ADC.
MMAE Mechanism of Action: Inhibition of Tubulin Polymerization
Once released inside the cell, MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization. Tubulin is a crucial protein that forms microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, MMAE disrupts the dynamic equilibrium of microtubule assembly and disassembly. This leads to cell cycle arrest in the G2/M phase, the collapse of the mitotic spindle, and ultimately, programmed cell death (apoptosis).
Mechanism of MMAE-induced apoptosis.
Conclusion
The this compound linker offers a robust and versatile platform for the development of cleavable antibody-drug conjugates. The protocols and data presented in this document provide a comprehensive guide for researchers to synthesize, purify, characterize, and evaluate ADCs using this technology. Careful optimization of each step is crucial to ensure the production of a homogeneous and effective therapeutic agent with a desirable therapeutic window.
References
Application Notes and Protocols: Activating the Carboxyl Group of SPDP-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPDP-PEG12-acid is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics.[1][2] This linker features a terminal carboxylic acid, a twelve-unit polyethylene glycol (PEG) spacer, and a pyridyldithio (SPDP) group. The PEG spacer enhances solubility and reduces immunogenicity, while the SPDP group allows for the reversible disulfide linkage to thiol-containing molecules.[3] The terminal carboxyl group provides a versatile handle for conjugation to primary amines on biomolecules such as antibodies, peptides, or proteins, forming a stable amide bond.[1]
Effective conjugation is contingent upon the efficient activation of the terminal carboxyl group. This document provides detailed protocols for the activation of this compound using two common methods: the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system, and the 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) reagent.
Data Presentation: Comparison of Carboxyl Activation Methods
The choice of activating agent can significantly impact the efficiency and outcome of the conjugation reaction. Below is a summary of key parameters for the EDC/NHS and HATU activation methods. Please note that specific yields can vary depending on the scale of the reaction and the purity of the reagents.
| Parameter | EDC/NHS Activation | HATU Activation | References |
| Activation Principle | Forms a semi-stable O-acylisourea intermediate which is converted to a more stable NHS-ester. | Forms a highly reactive OAt-active ester. | [2] |
| Typical Molar Ratio (Activator:this compound) | EDC: 1.5-2.0 eq, NHS: 1.5-2.0 eq | HATU: 1.1-1.5 eq, Base (e.g., DIPEA): 2.0-3.0 eq | |
| Optimal Activation pH | 4.5 - 6.0 | Not strictly pH-dependent, but performed in the presence of a non-nucleophilic base. | |
| Reaction Time for Activation | 15 - 60 minutes | 15 - 30 minutes | |
| Typical Solvent(s) | Anhydrous DMF, DMSO, DCM, or aqueous buffer (e.g., MES) | Anhydrous DMF, DCM, Acetonitrile | |
| Estimated Activation Yield | > 80% | > 90% | |
| Key Advantages | Cost-effective, well-established protocols, can be performed in aqueous buffers. | High efficiency, rapid reaction, low racemization for chiral molecules. | |
| Key Considerations | O-acylisourea intermediate is susceptible to hydrolysis, requiring the use of NHS to improve stability. | More expensive than EDC/NHS, requires anhydrous conditions and a non-nucleophilic base. |
Experimental Protocols
Protocol 1: EDC/NHS Activation of this compound
This protocol describes the activation of the carboxyl group of this compound using EDC and NHS to form a more stable NHS-ester, which can then react with a primary amine.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES buffer, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Amine-containing molecule for conjugation
-
Quenching solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Reaction vials
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before use.
-
Prepare a 100 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 100 mg/mL stock solutions of EDC and NHS in anhydrous DMF, DMSO, or Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a reaction vial under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
Add EDC (1.5-2.0 molar equivalents relative to this compound) to the reaction mixture.
-
Immediately add NHS (1.5-2.0 molar equivalents relative to this compound).
-
Stir the reaction mixture at room temperature for 15-60 minutes.
-
-
Conjugation to Amine-containing Molecule:
-
Dissolve the amine-containing molecule in Coupling Buffer (PBS, pH 7.2-8.0).
-
Add the solution of the amine-containing molecule to the activated this compound mixture. A typical molar ratio is 1:1, but may need to be optimized.
-
Stir the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC to remove unreacted reagents and byproducts.
-
Protocol 2: HATU Activation of this compound
This protocol details the activation of the carboxyl group of this compound using the highly efficient coupling reagent HATU. This method requires anhydrous conditions.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Amine-containing molecule for conjugation
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Reaction vials
Procedure:
-
Reagent Preparation:
-
Ensure all glassware is dried and the reaction is performed under an inert atmosphere (argon or nitrogen).
-
Use anhydrous solvents.
-
Equilibrate this compound and HATU to room temperature.
-
Prepare a 100 mg/mL stock solution of this compound in anhydrous DMF or DCM.
-
-
Activation and Conjugation:
-
In a reaction vial, dissolve this compound in anhydrous DMF or DCM.
-
Add HATU (1.1-1.5 molar equivalents relative to this compound).
-
Add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 molar equivalents relative to this compound).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxyl group.
-
Dissolve the amine-containing molecule in a small amount of anhydrous DMF or DCM.
-
Add the amine-containing molecule solution to the activated this compound mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with an aqueous solution (e.g., saturated sodium bicarbonate, brine) to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the conjugate using column chromatography, preparative HPLC, or other suitable purification techniques.
-
Visualizations
Caption: Workflow for EDC/NHS activation and conjugation of this compound.
Caption: Workflow for HATU activation and conjugation of this compound.
Caption: Chemical pathway of EDC/NHS-mediated carboxyl activation.
References
Application Notes and Protocols for the Purification of SPDP-PEG12-Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of biomolecules conjugated with SPDP-PEG12-acid. The methodologies described are based on common chromatographic techniques employed for the purification of PEGylated proteins and peptides, which are applicable to this compound conjugates.
Introduction
This compound is a heterobifunctional crosslinker containing a 12-unit polyethylene glycol (PEG) spacer arm, a pyridyldithiol (SPDP) group, and a carboxylic acid.[1][2][][4][5] The SPDP group reacts with sulfhydryl groups to form a cleavable disulfide bond, while the carboxylic acid can be activated to react with primary amines. This linker is frequently used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Following the conjugation reaction, the mixture typically contains the desired this compound conjugate, unreacted biomolecule, excess PEG linker, and other byproducts. Effective purification is crucial to remove these impurities and isolate a homogenous product with a defined drug-to-antibody ratio (DAR) or degree of labeling. The most common purification techniques for PEGylated biomolecules are Size Exclusion Chromatography (SEC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Ion Exchange Chromatography (IEC) can also be employed, particularly for separating species with different charge properties.
Purification Methodologies
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of a molecule, allowing for the separation of the larger conjugate from the smaller, unconjugated biomolecule and excess linker. This technique is particularly effective for removing low molecular weight byproducts.
Experimental Protocol: SEC Purification
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., TSKgel G3000SWXL or Superdex 200) with 2-3 column volumes of the chosen mobile phase (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) at a consistent flow rate.
-
-
Sample Preparation:
-
Centrifuge the conjugation reaction mixture to remove any precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the equilibrated column.
-
Perform an isocratic elution with the mobile phase at a pre-determined flow rate (e.g., 0.5-1.0 mL/min).
-
Monitor the elution profile using UV absorbance at 280 nm for proteins or a relevant wavelength for other biomolecules. A Refractive Index (RI) detector can be used for monitoring species without a strong UV chromophore, such as free PEG.
-
-
Fraction Collection:
-
Collect fractions corresponding to the different peaks in the chromatogram. The conjugate is expected to elute first, followed by the unconjugated biomolecule and then the smaller excess linker.
-
-
Analysis of Fractions:
-
Analyze the collected fractions using SDS-PAGE, mass spectrometry, or analytical SEC to confirm the purity and identity of the conjugate.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The addition of the PEG chain can alter the hydrophobicity of the biomolecule, enabling separation of the conjugate from the unconjugated species. RP-HPLC can often provide higher resolution than SEC and can sometimes separate species with different degrees of PEGylation.
Experimental Protocol: RP-HPLC Purification
-
System Preparation:
-
Equilibrate a C4 or C18 reversed-phase column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Acidify the conjugation reaction mixture with a small amount of TFA.
-
Centrifuge to remove any precipitates and filter through a 0.22 µm syringe filter.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the equilibrated column.
-
Elute the bound molecules using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 220 nm or 280 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the separated peaks.
-
-
Solvent Removal and Analysis:
-
Lyophilize or use a speed vacuum to remove the organic solvent from the collected fractions.
-
Reconstitute the purified conjugate in a suitable buffer.
-
Analyze the purity and identity of the conjugate using appropriate analytical techniques.
-
Data Presentation
The following table summarizes typical parameters and outcomes for the purification of PEGylated biomolecules based on the cited literature.
| Parameter | Size Exclusion Chromatography (SEC) | Reversed-Phase HPLC (RP-HPLC) | Reference(s) |
| Principle | Separation based on hydrodynamic radius | Separation based on hydrophobicity | |
| Typical Column | TSKgel G3000SWXL, Superdex 200 | Jupiter C4, Jupiter C18 | |
| Mobile Phase | Isocratic (e.g., PBS, HEPES buffer) | Gradient (e.g., Water/Acetonitrile with TFA) | |
| Detection | UV (280 nm), Refractive Index (RI) | UV (220 nm, 280 nm) | |
| Resolution | Good for separating species with significant size differences (e.g., conjugate vs. free linker) | High resolution, capable of separating species with different degrees of PEGylation | |
| Sample Recovery | Generally high | Can be lower due to potential protein denaturation by organic solvents |
Visualization
Experimental Workflow for Purification of this compound Conjugates
Caption: Workflow for the synthesis and purification of this compound conjugates.
This document provides a general guideline. Specific parameters such as column choice, gradient profile, and flow rate should be optimized for each specific this compound conjugate to achieve the best purification results.
References
Application Notes and Protocols for the Characterization of SPDP-PEG12-acid Linked Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[1][2][3] This document provides detailed application notes and protocols for the characterization of ADCs constructed using the SPDP-PEG12-acid linker. This cleavable linker incorporates a succinimidyl 3-(2-pyridyldithio)propionate (SPDP) moiety for reaction with antibody sulfhydryl groups, a 12-unit polyethylene glycol (PEG) spacer to enhance solubility, and a terminal carboxylic acid for conjugation to the cytotoxic payload.[4][5]
The characterization of these complex biomolecules is essential to ensure their quality, consistency, and safety. Key quality attributes that require thorough assessment include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, the level of aggregation, and in vitro potency.
Key Characterization Assays
A panel of analytical techniques is employed to provide a comprehensive characterization of this compound linked ADCs. These methods assess various physicochemical and biological properties of the conjugate.
| Parameter Measured | Analytical Technique | Purpose |
| Drug-to-Antibody Ratio (DAR) & Distribution | Hydrophobic Interaction Chromatography (HIC) | To separate and quantify ADC species with different numbers of conjugated drugs based on hydrophobicity. |
| Mass Spectrometry (MS) - Native & Denaturing | To determine the average DAR and the distribution of different drug-loaded species by mass analysis. | |
| Aggregation & Size Variants | Size Exclusion Chromatography (SEC) | To detect and quantify high molecular weight species (aggregates) and fragments. |
| Charge Variants | Ion-Exchange Chromatography (IEX) | To separate and analyze ADC isoforms based on charge heterogeneity. |
| In Vitro Potency & Specificity | Cell-Based Cytotoxicity Assays | To evaluate the biological activity and target-specific killing of the ADC. |
Experimental Workflows
General Workflow for ADC Characterization
Caption: Overview of the ADC synthesis and characterization workflow.
Signaling Pathway of ADC Action
Caption: Mechanism of action for a disulfide-linked ADC.
Detailed Experimental Protocols
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic payload to an antibody increases its overall hydrophobicity. ADCs with different numbers of conjugated drugs will have varying retention times on a HIC column, allowing for the quantification of each species and the calculation of the average DAR.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, with 25% (v/v) Isopropanol
-
Appropriate vials and filters
Protocol:
-
Prepare the mobile phases and thoroughly degas them.
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Inject 10-20 µL of the diluted ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 12-15 minutes.
-
Monitor the absorbance at 280 nm.
-
Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Area of each species × DAR of each species) / 100
Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier than smaller molecules like the monomeric ADC. This allows for the quantification of high molecular weight species (HMWS).
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
-
Mobile Phase: 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5, with 15% (v/v) Isopropyl Alcohol
-
Appropriate vials and filters
Protocol:
-
Prepare the mobile phase and degas it.
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.35 mL/min until a stable baseline is observed.
-
Dilute the ADC sample to 1 mg/mL in the mobile phase.
-
Inject 10 µL of the diluted ADC sample.
-
Run the analysis isocratically for approximately 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Integrate the peaks corresponding to the aggregate and monomeric species.
-
Calculate the percentage of aggregation: % Aggregation = (Area of Aggregate Peak / Total Area of all Peaks) × 100
DAR Determination and Identity Confirmation by Mass Spectrometry (MS)
Principle: Mass spectrometry provides a direct measurement of the molecular weight of the ADC. By analyzing the mass spectrum of the intact or deglycosylated ADC under native conditions, or the light and heavy chains under denaturing conditions, the number of conjugated drugs can be determined, and the average DAR can be calculated.
Protocol for Native MS:
-
Buffer exchange the ADC sample into a volatile buffer such as 50 mM ammonium acetate. This can be performed offline using spin columns or online using an SEC column coupled to the mass spectrometer.
-
Infuse the sample into a Q-TOF or Orbitrap mass spectrometer equipped with a native ESI source.
-
Acquire data in the high mass range (e.g., m/z 1000-7000).
-
Deconvolute the resulting spectrum to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR based on the relative abundance of each drug-loaded species.
In Vitro Cytotoxicity Assay
Principle: This assay measures the ability of the ADC to kill target cancer cells that express the specific antigen. A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a measure of the ADC's potency.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements (e.g., RPMI + 10% FBS)
-
96-well, white, clear-bottom tissue culture plates
-
ADC sample and unconjugated antibody (as a control)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.
-
Remove the old medium from the cells and add the diluted ADC or antibody solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plates for 72-120 hours, depending on the cell line and payload mechanism of action.
-
Allow the plates to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the untreated control and plot the cell viability against the logarithm of the ADC concentration.
-
Calculate the IC50 value using a non-linear regression analysis (four-parameter logistic fit).
The comprehensive characterization of this compound linked ADCs using the protocols outlined in this document is crucial for ensuring product quality and for advancing promising candidates through the drug development pipeline. The combination of chromatographic, mass spectrometric, and cell-based assays provides a detailed understanding of the ADC's critical quality attributes and its biological function.
References
Application Notes and Protocols for SPDP-PEG12-acid in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SPDP-PEG12-acid, a heterobifunctional crosslinker, in the targeted delivery of therapeutic agents. This document outlines the core principles, detailed experimental protocols, and expected outcomes for the conjugation of targeting ligands, such as antibodies, to drug payloads or drug-carrying nanoparticles.
Introduction to this compound
This compound is a versatile crosslinker featuring three key components:
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This moiety contains a pyridyldithiol group that reacts specifically with free sulfhydryls (thiols) to form a cleavable disulfide bond. This bond is stable in circulation but can be cleaved by reducing agents like glutathione, which is found at significantly higher concentrations inside cells, enabling targeted intracellular drug release.
-
12-Unit Polyethylene Glycol (PEG) Spacer: The PEG chain is a hydrophilic spacer that offers several advantages in drug delivery systems. It increases the solubility of hydrophobic drugs, reduces aggregation of conjugates, can minimize immunogenicity, and improves the pharmacokinetic profile by extending circulation half-life.[1][2]
-
Terminal Carboxylic Acid (-acid): The carboxylic acid group provides a handle for conjugation to primary amines (e.g., lysine residues on antibodies or other proteins) through the formation of a stable amide bond. This reaction requires activation with carbodiimide chemistry, typically using EDC and NHS.
The strategic combination of these components makes this compound an ideal tool for constructing antibody-drug conjugates (ADCs) and other targeted delivery systems where controlled release of the payload at the target site is desired.[3][4][5]
Data Presentation: Performance Metrics of PEGylated Linkers
The length of the PEG linker is a critical design parameter that influences the overall performance of an antibody-drug conjugate. The following tables summarize representative data from comparative studies on how different PEG linker lengths can affect pharmacokinetics and in vivo efficacy. While specific results will vary based on the antibody, payload, and target, these tables provide a general guide for expected trends.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from comparative studies on ADC clearance. This table illustrates that increasing PEG linker length generally reduces the clearance rate, with a plateau often observed around PEG8-PEG12.
Table 2: In Vivo Efficacy of ADCs with Varying PEG Linker Lengths in a Xenograft Model
| Linker | DAR | Tumor Growth Inhibition (%) |
| No PEG | 8 | 40-50 |
| PEG4 | 8 | 50-60 |
| PEG8 | 8 | 70-80 |
| PEG12 | 8 | 75-85 |
| PEG24 | 8 | 75-85 |
This table synthesizes findings from efficacy studies. Longer PEG linkers often lead to improved tumor growth inhibition, which correlates with their enhanced pharmacokinetic profiles.
Table 3: Drug Loading Efficiency for Nanoparticle Formulations
| Linker Used | Drug Loading Content (wt%) | Entrapment Efficiency (%) |
| No PEG Linker | 5-10 | 70-80 |
| SPDP-PEG4-acid | 10-15 | 80-90 |
| This compound | 15-20 | >90 |
| SPDP-PEG24-acid | 15-20 | >90 |
This table provides representative data on how PEGylated linkers can improve drug loading in nanoparticle systems due to enhanced solubility and stability of the drug-linker conjugate.
Experimental Protocols
Here we provide detailed protocols for a two-stage conjugation process to create an antibody-drug conjugate (ADC) using this compound.
Protocol 1: Activation of this compound and Conjugation to a Targeting Antibody
This protocol describes the activation of the terminal carboxylic acid on this compound and its subsequent conjugation to primary amines on a targeting antibody.
Materials:
-
This compound
-
Targeting Antibody (e.g., Trastuzumab) in amine-free buffer (e.g., PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine 10 equivalents of the this compound stock solution with 20 equivalents of EDC and 20 equivalents of NHS.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 2-5 mg/mL in Coupling Buffer.
-
-
Conjugation Reaction:
-
Add the activated this compound mixture to the antibody solution. The molar ratio of linker to antibody can be varied (e.g., 5:1 to 20:1) to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.
-
The resulting product is the antibody functionalized with the SPDP-PEG12 linker (Antibody-SPDP).
-
Protocol 2: Conjugation of a Thiolated Drug to the Antibody-SPDP Construct
This protocol details the reaction between the pyridyldithiol group on the Antibody-SPDP and a sulfhydryl-containing drug payload.
Materials:
-
Antibody-SPDP conjugate (from Protocol 1)
-
Thiol-containing drug payload
-
Coupling Buffer: PBS, pH 7.2-7.5, containing 5 mM EDTA
-
Purification system (e.g., Size Exclusion Chromatography - SEC or Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Drug Preparation:
-
Dissolve the thiol-containing drug in a suitable solvent (e.g., DMSO) and then dilute into Coupling Buffer.
-
-
Conjugation Reaction:
-
Add the thiolated drug to the Antibody-SPDP solution. A typical molar excess of drug to antibody is 3-5 fold.
-
Incubate the reaction for 18-24 hours at 4°C with gentle mixing. The reaction progress can be monitored by measuring the release of the pyridine-2-thione byproduct by spectrophotometry at 343 nm.
-
-
Purification of the Final ADC:
-
Purify the final ADC to remove unconjugated drug, antibody, and aggregates.
-
Size Exclusion Chromatography (SEC): Effective for removing unconjugated small molecule drug and aggregates.
-
Hydrophobic Interaction Chromatography (HIC): A powerful technique to separate ADC species with different drug-to-antibody ratios (DARs), allowing for the isolation of a more homogeneous product.
-
-
Characterization of the ADC:
-
Determine DAR: Use HIC or reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS) to determine the average DAR.
-
Assess Purity and Aggregation: Use SEC to confirm the removal of aggregates and determine the purity of the monomeric ADC.
-
Confirm Identity: Use mass spectrometry to confirm the molecular weight of the final conjugate.
-
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for the synthesis of an antibody-drug conjugate using this compound.
Mechanism of ADC Targeting and Intracellular Drug Release
Caption: Targeted delivery and intracellular release of a drug via an ADC with a disulfide linker.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SPDP-PEG12-acid Conjugation Efficiency
Welcome to the technical support center for SPDP-PEG12-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your conjugation efficiency.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Conjugation to Primary Amines
Possible Cause: Suboptimal reaction pH for NHS ester activation.
Solution: The reaction of the N-hydroxysuccinimide (NHS) ester with primary amines (like lysine residues on a protein) is highly pH-dependent. At low pH, the primary amines are protonated and not sufficiently nucleophilic to react with the NHS ester.[1]
-
Recommendation: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[2][3] A commonly used buffer is 0.1 M sodium bicarbonate at pH 8.3-8.5.[4] Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for reaction with the NHS ester.[1]
Possible Cause: Hydrolysis of the this compound.
Solution: The NHS ester is susceptible to hydrolysis, which increases with higher pH and renders the linker inactive.
-
Recommendation: Prepare the this compound solution immediately before use. If the linker is dissolved in an organic solvent like DMSO or DMF, add it to the aqueous reaction buffer containing your molecule just before starting the conjugation. Be mindful of the half-life of the NHS ester at different pH values (see table below).
Possible Cause: Inactive this compound due to improper storage.
Solution: this compound is sensitive to moisture.
-
Recommendation: Store the reagent at -20°C, protected from moisture. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
Issue 2: Low Yield of the Final Conjugate After Thiol Reaction
Possible Cause: Inefficient thiol-disulfide exchange.
Solution: The reaction between the pyridyldithiol group of the SPDP linker and a sulfhydryl group is a thiol-disulfide exchange.
-
Recommendation: This reaction is most efficient at a pH between 7 and 8. Ensure your buffer is free of thiols until the final conjugation step. The release of pyridine-2-thione can be monitored by measuring the absorbance at 343 nm to follow the reaction progress.
Possible Cause: Reduction of native disulfide bonds in the protein.
Solution: If you are reducing a protein's native disulfide bonds to generate free sulfhydryls, the reducing agent can also cleave the disulfide bond within the SPDP linker.
-
Recommendation: If cleaving the SPDP linker's disulfide is not desired at this stage, use a mild reducing agent and carefully control the reaction conditions. For instance, using 25mM DTT at pH 4.5 can often cleave the SPDP-generated disulfide without significantly affecting native protein disulfides.
Issue 3: Difficulty in Purifying the Final Conjugate
Possible Cause: Similar physicochemical properties of the starting materials and the product.
Solution: PEGylation increases the hydrodynamic radius of a molecule, which can be exploited for purification.
-
Recommendation: Size exclusion chromatography (SEC) is an effective method to separate the larger PEGylated conjugate from smaller, unreacted molecules. Ion exchange chromatography (IEX) can also be used, as PEGylation can shield surface charges, altering the molecule's interaction with the stationary phase. Hydrophobic interaction chromatography (HIC) may also be a supplementary purification tool.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the initial NHS ester reaction with my amine-containing molecule?
A1: The optimal pH for the NHS ester reaction is a compromise between ensuring the amine is deprotonated and minimizing hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended. For many proteins, a pH of 8.3-8.5 is considered optimal.
Q2: What buffer should I use for the conjugation reaction?
A2: Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 or 0.1 M sodium bicarbonate buffer at a pH of 8.3-8.5 are common choices. It is critical to use a buffer that does not contain primary amines, such as Tris, as this will compete with your target molecule.
Q3: How can I determine the concentration of my SPDP-modified molecule?
A3: The extent of modification can be determined by measuring the release of pyridine-2-thione upon reduction of the disulfide bond. This is done by measuring the absorbance at 343 nm.
Q4: How can I remove unreacted this compound after the first conjugation step?
A4: Unreacted linker and byproducts can be removed using size exclusion chromatography (e.g., a desalting column) or dialysis.
Q5: What is the recommended molar ratio of this compound to my molecule?
A5: A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point. However, the optimal ratio should be determined empirically for your specific application to achieve the desired degree of labeling without causing precipitation or loss of activity.
Data Presentation
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temp | 210 min |
| 8.5 | Room Temp | 180 min |
| 8.6 | 4 | 10 min |
| 9.0 | Room Temp | 125 min |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Conjugation using this compound
This protocol outlines the steps for conjugating two proteins, Protein A (containing primary amines) and Protein B (containing or induced to have free sulfhydryls).
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Protein A in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Protein B with free sulfhydryls in a thiol-free buffer (e.g., PBS, pH 7.0-8.0)
-
Desalting columns
-
(Optional) Reducing agent like DTT if Protein B's sulfhydryls need to be generated.
Procedure:
-
Preparation of this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 20 mM).
-
Modification of Protein A:
-
Add a calculated molar excess of the this compound stock solution to the solution of Protein A.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess Linker:
-
Equilibrate a desalting column with your reaction buffer.
-
Pass the reaction mixture through the desalting column to remove unreacted this compound and the NHS byproduct.
-
-
Conjugation to Protein B:
-
Combine the purified, SPDP-modified Protein A with Protein B.
-
Incubate the mixture for 1-8 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Purify the final conjugate using an appropriate chromatographic method, such as size exclusion chromatography (SEC) or ion exchange chromatography (IEX).
-
Visualizations
Caption: Workflow for two-step protein-protein conjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
Technical Support Center: Troubleshooting Low Yield in SPDP-PEG12-Acid Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in conjugation reactions involving SPDP-PEG12-acid. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
This compound is a heterobifunctional crosslinker. It contains two reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[1]
-
A pyridyldithiol (SPDP) group that reacts with sulfhydryl (thiol) groups to form a reversible disulfide bond.[1]
The "PEG12" refers to a 12-unit polyethylene glycol spacer, which increases the solubility and reduces potential steric hindrance of the conjugated molecules.[2][] The terminal "acid" refers to a carboxylic acid group, which in the context of the NHS ester, has been activated for reaction with amines.[4]
Q2: What is the primary cause of low yield in this compound reactions?
The most common cause of low yield is the hydrolysis of the NHS ester. The NHS ester is sensitive to water and will hydrolyze, rendering it inactive and unable to react with the target amine. This competing hydrolysis reaction is highly dependent on the pH of the reaction buffer.
Q3: What is the optimal pH for reacting the NHS ester of this compound with a primary amine?
The optimal pH range for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5. A pH of 7.2 to 8.0 is commonly recommended for SPDP-PEG reactions.
-
Below pH 7.2: The primary amines on the target molecule are more likely to be protonated (-NH3+), making them poor nucleophiles and reducing the reaction efficiency.
-
Above pH 8.5: The rate of NHS ester hydrolysis increases significantly, leading to a rapid loss of the reactive crosslinker. The half-life of an NHS ester can be several hours at pH 7 but less than 10 minutes at pH 9.
Q4: Which buffers should I use for the conjugation reaction?
It is crucial to use an amine-free buffer to avoid competition with the target molecule. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Bicarbonate/Carbonate
-
Borate
Avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will react with the NHS ester and quench the reaction.
Q5: How should I prepare and store the this compound stock solution?
This compound has limited aqueous solubility and is sensitive to moisture.
-
Preparation: Prepare the stock solution immediately before use by dissolving the reagent in an anhydrous (dry) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Storage: Store the solid this compound at -20°C, protected from moisture. It is not recommended to store the reagent in solution.
Troubleshooting Guide
Problem: Low or no conjugation of this compound to my amine-containing molecule.
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS Ester | - Ensure the reaction pH is within the optimal range of 7.2-8.0. - Prepare the this compound stock solution fresh in anhydrous DMSO or DMF immediately before use. - Minimize the reaction time as much as possible while still allowing for sufficient conjugation. |
| Incorrect Buffer | - Use an amine-free buffer such as PBS, HEPES, or Borate. - If your protein is in a Tris or glycine-containing buffer, perform a buffer exchange using dialysis or a desalting column before starting the reaction. |
| Suboptimal Molar Ratio | - Increase the molar excess of this compound to the amine-containing molecule. A 5- to 20-fold molar excess is a common starting point. |
| Low Concentration of Reactants | - Increase the concentration of your target molecule and the crosslinker. More dilute solutions can favor hydrolysis. |
| Steric Hindrance | - The primary amines on your target molecule may be inaccessible. Consider using a crosslinker with a longer PEG spacer arm if this is a persistent issue. |
| Inactive Reagent | - Ensure the this compound has been stored correctly at -20°C and protected from moisture. - Equilibrate the vial to room temperature before opening to prevent condensation. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction pH (NHS Ester) | 7.2 - 8.0 | Balances amine reactivity and NHS ester hydrolysis. |
| Reaction pH (SPDP group) | 7.0 - 8.0 | Optimal for reaction with sulfhydryl groups. |
| Reaction Time | 30 - 60 minutes at room temperature | Can be optimized based on the specific reactants. |
| Molar Excess of Crosslinker | 5 - 20 fold | A starting point that may require optimization. |
| Storage Temperature | -20°C | Protect from moisture. |
Experimental Protocols
Protocol: Conjugation of this compound to an Amine-Containing Protein
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-containing protein
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 2 mg of this compound in 110 µL of DMSO to make a 20 mM solution.
-
-
Protein Preparation:
-
Dissolve the amine-containing protein in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. For example, add 20 µL of a 25 mM stock solution to 1 mL of the protein solution.
-
Mix gently and incubate for 30-60 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and reaction byproducts using a desalting column equilibrated with the Reaction Buffer.
-
Visualizations
Caption: Workflow for this compound Conjugation.
Caption: Troubleshooting Decision Tree for Low Yield.
References
Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates with SPDP-PEG12-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation issues during the synthesis of Antibody-Drug Conjugates (ADCs) using the SPDP-PEG12-acid linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation when using PEGylated linkers like this compound?
A1: While PEGylated linkers such as this compound are designed to increase the hydrophilicity of ADCs and reduce aggregation, several factors can still contribute to this issue:
-
Hydrophobic Payloads: Many cytotoxic drugs are inherently hydrophobic. When conjugated to an antibody, they can create hydrophobic patches on the antibody's surface, leading to intermolecular interactions and aggregation.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation. Finding the optimal balance between efficacy and stability is crucial.
-
Conjugation Conditions: Suboptimal reaction conditions, such as pH, temperature, and the presence of organic co-solvents, can denature the antibody and promote aggregation.[2]
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Antibody Properties: The intrinsic properties of the monoclonal antibody (mAb) itself, such as its isoelectric point and surface hydrophobicity, can influence its propensity to aggregate upon conjugation.
-
Purification and Storage: Improper purification methods or storage conditions (e.g., buffer composition, temperature) can lead to ADC instability and aggregation over time.[1]
Q2: How does the this compound linker help in preventing ADC aggregation?
A2: The this compound linker incorporates a polyethylene glycol (PEG) spacer, which plays a key role in preventing aggregation through several mechanisms:
-
Increased Hydrophilicity: The 12-unit PEG chain is hydrophilic and creates a hydration shell around the linker and the conjugated payload. This masks the hydrophobicity of the payload, reducing intermolecular hydrophobic interactions that lead to aggregation.[3][4]
-
Steric Hindrance: The flexible PEG chain acts as a spacer, physically separating the hydrophobic payloads on adjacent ADC molecules and preventing them from interacting.
-
Improved Solubility: By increasing the overall hydrophilicity of the ADC, the PEG linker enhances its solubility in aqueous buffers, which is critical during the conjugation, purification, and formulation stages.
Q3: What is the optimal Drug-to-Antibody Ratio (DAR) to aim for to minimize aggregation with this compound?
A3: While a higher DAR can potentially increase the potency of an ADC, it also increases the risk of aggregation due to increased hydrophobicity. Generally, a DAR of 2 to 4 is considered a good balance between efficacy and manufacturability, with a lower propensity for aggregation. However, the optimal DAR is specific to the antibody, payload, and linker combination. It is recommended to perform optimization studies to determine the highest DAR that can be achieved without significant aggregation.
Troubleshooting Guide: ADC Aggregation
This guide provides a systematic approach to troubleshooting aggregation issues encountered during the conjugation of antibodies with this compound.
Problem: Visible precipitation or high percentage of aggregates detected by SEC post-conjugation.
Troubleshooting Workflow
References
Technical Support Center: SPDP-PEG12-acid Linker Stability in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with SPDP-PEG12-acid linkers, particularly concerning their stability in plasma during antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of instability for this compound linkers in plasma?
A1: The primary mechanism of instability for SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) based linkers, including this compound, in plasma is the cleavage of the disulfide bond.[1] This disulfide bond is susceptible to reduction by endogenous reducing agents.[2] While the concentration of reducing agents like glutathione is significantly higher inside cells, which is the basis for targeted drug release, low levels in the plasma can still lead to premature cleavage.[3] Additionally, thiol-disulfide exchange with free cysteine residues on plasma proteins, such as human serum albumin (HSA), can also contribute to linker instability and premature payload release.[4]
Q2: What are the typical degradation products of an this compound linker in plasma?
A2: Upon cleavage of the disulfide bond in an ADC context, the primary degradation products are the free thiol form of the payload-linker complex and the antibody with a free cysteine at the conjugation site. If the cleavage is due to thiol-disulfide exchange with plasma proteins like albumin, a payload-linker-albumin adduct can be formed. The pyridine-2-thione group is released during the initial conjugation reaction with a thiol-containing molecule, not during the subsequent degradation in plasma.
Q3: How does the PEG12 spacer influence the stability of the SPDP linker?
A3: The polyethylene glycol (PEG) spacer, in this case with 12 ethylene glycol units, primarily enhances the hydrophilicity and solubility of the ADC.[2] This can help to prevent aggregation, which can indirectly impact stability and pharmacokinetic properties. The flexible PEG chain can also create a hydrophilic shield around the payload, potentially offering some steric hindrance that may slightly improve stability in circulation by reducing interactions with plasma components.
Q4: Are there strategies to improve the plasma stability of disulfide-based linkers like SPDP?
A4: Yes, several strategies can be employed to enhance the plasma stability of disulfide linkers. A key approach is to introduce steric hindrance around the disulfide bond. Incorporating bulky groups, such as methyl groups, adjacent to the disulfide bond can sterically shield it from attacking thiols, thereby increasing its stability. Optimizing the conjugation site on the antibody to a location with a favorable local environment can also protect the disulfide bond.
Troubleshooting Guide
Issue: Premature payload release observed in plasma stability assays.
This is a common issue encountered with disulfide-based linkers. The following steps and considerations can help you troubleshoot and address this problem.
Confirm the Cleavage Mechanism
-
Hypothesis: The disulfide bond is being prematurely cleaved by reducing agents in the plasma or through thiol-disulfide exchange.
-
Experiment:
-
Incubate the ADC in plasma and in a buffer control (e.g., PBS) at 37°C.
-
At various time points, analyze the samples by LC-MS to quantify the amount of intact ADC, free payload, and payload-albumin adducts.
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A significant decrease in intact ADC and an increase in free payload and/or payload-albumin adducts in the plasma sample compared to the buffer control points towards plasma-mediated cleavage.
-
Evaluate Linker Design and Conjugation Strategy
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Hypothesis: The current linker is too susceptible to the plasma environment.
-
Troubleshooting Steps:
-
Increase Steric Hindrance: If possible, synthesize a version of the linker with bulky groups (e.g., methyl groups) adjacent to the disulfide bond. Compare the plasma stability of this new conjugate with the original.
-
Optimize Conjugation Site: If using site-specific conjugation, consider altering the position of the engineered cysteine. A more shielded position on the antibody surface may offer better protection for the disulfide bond.
-
Assess the Impact of the Payload
-
Hypothesis: The physicochemical properties of the payload may be influencing linker stability.
-
Considerations:
-
Highly hydrophobic payloads can sometimes lead to conformational changes in the ADC that expose the linker to a greater degree. While challenging to modify, understanding this can inform future payload selection.
-
Quantitative Data Summary
| Linker Type | Cleavage Mechanism | Typical Plasma Half-life (t½) | Key Considerations |
| Disulfide (e.g., SPDP) | Reduction by thiols (e.g., glutathione) | Variable (hours to days) | Stability is highly dependent on steric hindrance around the disulfide bond. |
| Hydrazone | Acid hydrolysis | Generally lower stability (hours) | Susceptible to hydrolysis even at physiological pH, leading to premature release. |
| Peptide (e.g., Val-Cit) | Protease cleavage (e.g., Cathepsin B) | High (days) | Generally very stable in plasma; cleavage is dependent on protease presence in the target cell. |
| β-glucuronide | Enzyme cleavage (β-glucuronidase) | High (days) | Highly stable in plasma; relies on the presence of the specific enzyme at the tumor site. |
Note: The half-life values are approximate and can vary significantly based on the specific ADC (antibody, payload), conjugation site, and the animal species used for the plasma stability assay.
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of an ADC with an this compound linker in plasma.
1. Materials:
-
Test ADC (with this compound linker)
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
LC-MS system for analysis
-
Immunoaffinity capture beads (e.g., Protein A/G) for ADC isolation (optional)
-
Reagents for protein precipitation (e.g., acetonitrile)
2. Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.
-
Sample Analysis:
-
Quantification of Intact ADC (LC-MS):
-
Thaw the plasma samples.
-
Optional: Isolate the ADC from the plasma using immunoaffinity capture beads to reduce matrix effects.
-
Analyze the intact or partially reduced ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates deconjugation.
-
-
Quantification of Free Payload (LC-MS/MS):
-
Thaw the plasma samples.
-
Precipitate plasma proteins using a solvent like acetonitrile to extract the free payload.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
-
3. Data Analysis:
-
Plot the average DAR or the percentage of intact ADC remaining over time.
-
Calculate the plasma half-life (t½) of the ADC.
-
Plot the concentration of the released payload over time.
Visualizations
Caption: Mechanism of SPDP linker instability in plasma.
Caption: Troubleshooting workflow for premature payload release.
References
Technical Support Center: Controlling Drug-to-Antibody Ratio (DAR) with SPDP-PEG12-acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the drug-to-antibody ratio (DAR) during the synthesis of antibody-drug conjugates (ADCs) using SPDP-PEG12-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation, particularly for creating ADCs.[1][2] It contains three key components:
-
N-hydroxysuccinimide (NHS) ester: This amine-reactive group forms a stable amide bond with primary amines, such as the lysine residues on an antibody.[3][4]
-
Pyridyldithiol (SPDP): This sulfhydryl-reactive group reacts with free thiol (-SH) groups to form a cleavable disulfide bond.[3]
-
PEG12 spacer: A 12-unit polyethylene glycol chain that increases the hydrophilicity and solubility of the linker and the final ADC, which can help reduce aggregation.
The terminal carboxylic acid can be used for conjugation to amine-containing molecules after activation.
Q2: What are the critical parameters to control for a target DAR?
A2: Several factors influence the final DAR. Key parameters to optimize include:
-
Molar ratio of linker-payload to antibody: Increasing the molar excess of the linker-payload can lead to a higher DAR.
-
Reaction pH: The pH of the conjugation buffer affects the reactivity of both the NHS ester and the pyridyldithiol group.
-
Reaction time and temperature: These parameters influence the extent of the conjugation reaction.
-
Antibody concentration: The concentration of the antibody in the reaction mixture can impact conjugation efficiency.
-
Co-solvent concentration: The percentage of organic co-solvent used to dissolve the linker-payload should be minimized to prevent antibody denaturation and aggregation.
Q3: How does the PEG linker length affect the conjugation reaction?
A3: The PEG linker plays a significant role in the physicochemical properties of the ADC.
-
Increased Solubility: Longer PEG chains enhance the hydrophilicity of the linker-payload, improving its solubility in aqueous buffers and reducing the aggregation of the final ADC.
-
Reduced Aggregation: The PEG chain can "shield" the hydrophobic drug, preventing intermolecular interactions that lead to aggregation.
-
Steric Hindrance: A very long PEG chain might create steric hindrance, potentially lowering the conjugation efficiency by impeding access to the conjugation sites on the antibody.
Q4: What are cleavable linkers and why are they used in ADCs?
A4: Cleavable linkers, such as those containing a disulfide bond like SPDP, are designed to be stable in the bloodstream but are cleaved under specific conditions inside the target cell to release the cytotoxic payload. Disulfide linkers are cleaved in the reducing environment of the cell, where there is a high concentration of glutathione.
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Symptoms:
-
UV/Vis or Mass Spectrometry analysis indicates a lower average DAR than expected.
-
Hydrophobic Interaction Chromatography (HIC) profile shows a predominant peak for unconjugated or low-DAR species.
| Possible Cause | Recommended Solution | References |
| Suboptimal Molar Ratio | Increase the molar excess of the this compound linker-payload construct in the reaction. Titrate the ratio to find the optimal balance for your specific antibody and drug. | |
| Inefficient NHS Ester Reaction | Ensure the pH for the amine conjugation is between 7 and 8. The NHS ester is prone to hydrolysis at higher pH values. Prepare the this compound solution in a dry, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use. | |
| Inefficient Pyridyldithiol Reaction | The reaction with sulfhydryl groups is optimal between pH 7 and 8. Ensure your buffer does not contain any reducing agents until the quenching step. | |
| Linker-Payload Instability | Assess the stability of your linker-payload construct under the conjugation conditions. If it is degrading, consider alternative linker chemistries. | |
| Poor Solubility of Linker-Payload | While the PEG linker enhances solubility, highly hydrophobic payloads may still have limited solubility. Optimize the co-solvent concentration, ensuring it does not negatively impact the antibody. |
Issue 2: High Levels of Aggregation
Symptoms:
-
Size Exclusion Chromatography (SEC) analysis shows a significant high molecular weight (HMW) peak.
| Possible Cause | Recommended Solution | References |
| High Concentration of Organic Co-solvent | Reduce the percentage of the organic co-solvent (e.g., DMSO, DMF) used to dissolve the linker-payload. Screen for less denaturing co-solvents. | |
| Unfavorable Buffer Conditions | Optimize the pH and ionic strength of the conjugation buffer. Antibodies are more susceptible to aggregation at their isoelectric point. | |
| High DAR with Hydrophobic Drugs | A high DAR with a very hydrophobic payload can induce aggregation. Consider targeting a lower average DAR or using a longer PEG linker (e.g., PEG24) to increase hydrophilicity. | |
| Inefficient Purification | Aggressive purification methods can sometimes lead to aggregation. Optimize the purification strategy to be milder while still achieving the desired purity. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Drug to an Antibody using this compound
This protocol describes the conjugation of a thiol-containing drug to the primary amines (lysine residues) of an antibody.
Materials:
-
Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Dry, amine-free organic solvent (e.g., DMSO or DMF)
-
Thiol-containing drug
-
Reaction buffers (e.g., PBS at various pH values)
-
Quenching reagent (e.g., Tris or glycine)
-
Desalting columns
Methodology:
Step 1: Modification of the Antibody with this compound
-
Reagent Preparation: Equilibrate the vial of this compound to room temperature before opening. Immediately before use, prepare a stock solution (e.g., 20 mM) of this compound in DMSO or DMF.
-
Reaction: Add the this compound stock solution to the antibody solution at the desired molar excess.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.0-7.5).
Step 2: Conjugation of the Modified Antibody to the Thiol-Containing Drug
-
Drug Preparation: Dissolve the thiol-containing drug in a reaction buffer.
-
Conjugation: Mix the SPDP-modified antibody with the thiol-containing drug.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Purification: Purify the final ADC using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Visualizations
Caption: Two-step conjugation workflow using this compound.
Caption: Reaction mechanism of this compound conjugation.
References
side reactions of SPDP-PEG12-acid and how to avoid them
Technical Support Center: SPDP-PEG12-acid
This guide provides researchers, scientists, and drug development professionals with detailed information on the potential side reactions associated with the heterobifunctional crosslinker this compound and offers strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups of this compound and what do they target?
A1: this compound possesses two primary reactive groups:
-
An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (-NH₂), such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[1]
-
A 2-pyridyldithio group , which reacts with sulfhydryl groups (-SH), such as the side chain of cysteine residues, to form a cleavable disulfide bond.[2][3] The terminal carboxylic acid is a third functional group that can be activated (e.g., with EDC) to react with primary amines.
Q2: What is the most common side reaction when using this compound?
A2: The most significant and common side reaction is the hydrolysis of the NHS ester in aqueous solutions. Water can act as a nucleophile, attacking the ester and converting it into a non-reactive carboxylic acid. This inactivates the linker, preventing it from conjugating to the target amine and reducing overall reaction efficiency.
Q3: How does pH affect the side reactions of this compound?
A3: pH is a critical factor. The optimal pH for the NHS ester reaction with primary amines is between 7.2 and 8.5. However, the rate of NHS ester hydrolysis also increases significantly with higher pH. For example, the half-life of an NHS ester can be several hours at pH 7 but drops to less than 10 minutes at pH 9. The pyridyldithio reaction with sulfhydryls is most efficient at a pH of 7-8.
Q4: Which buffers should be avoided during the NHS ester conjugation step?
A4: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided. These buffers will compete with the target protein for the NHS ester, drastically reducing the efficiency of your conjugation. Phosphate, carbonate/bicarbonate, HEPES, or borate buffers are recommended.
Q5: Can the pyridyldithio group participate in side reactions?
A5: Yes. The disulfide bond in the pyridyldithio group is susceptible to cleavage by reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). It is crucial to ensure all buffers and protein solutions are free from these agents before initiating the conjugation. The reaction with the target sulfhydryl itself is a disulfide exchange, which is generally specific and can be monitored by measuring the release of the pyridine-2-thione byproduct at 343 nm.
Q6: How should I store and handle this compound to prevent degradation?
A6: this compound is sensitive to moisture. It should be stored at -20°C under desiccating conditions. Before use, the vial should be equilibrated to room temperature before opening to prevent condensation. For experiments, it is best to dissolve the reagent in a dry, anhydrous organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer.
Troubleshooting Guide
This table outlines common problems encountered during conjugation experiments with this compound, their probable causes, and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS Ester: The reagent was inactivated by water before reacting with the target amine. | • Prepare fresh reagent solution in anhydrous DMSO or DMF immediately before use. • Lower the reaction pH to 7.2-7.5 to slow hydrolysis while maintaining sufficient amine reactivity. • Decrease reaction temperature to 4°C. • Increase the concentration of the protein to favor the bimolecular reaction over unimolecular hydrolysis. |
| Buffer Interference: Use of amine-containing buffers (e.g., Tris, glycine). | • Use a non-amine-containing buffer such as PBS, HEPES, or borate within the pH 7.2-8.0 range. | |
| Presence of Reducing Agents: DTT or TCEP in the buffer is cleaving the pyridyldithio group. | • Remove all reducing agents from protein and buffer solutions using a desalting column or dialysis prior to adding the SPDP reagent. | |
| Inaccessible Target Residues: The target lysine or cysteine residues on the protein are sterically hindered or buried. | • Consider using a linker with a longer spacer arm. • Perform a trial conjugation under denaturing conditions if the protein's native conformation is not essential for the application. | |
| Protein Aggregation/Precipitation | High Degree of Labeling: Excessive modification of the protein surface alters its properties, leading to aggregation. | • Reduce the molar excess of the this compound reagent in the reaction. • Optimize the stoichiometry by performing a titration experiment with varying molar ratios of linker to protein. |
| Low Reagent Solubility: The SPDP crosslinker has limited aqueous solubility. | • Ensure the reagent is fully dissolved in an organic solvent (DMSO/DMF) before adding it to the aqueous reaction. The PEG12 spacer is designed to improve solubility, but this is still a critical step. | |
| Inconsistent Results | Reagent Instability: Improper storage or handling of the this compound. | • Store the reagent at -20°C, protected from moisture. • Allow the vial to warm to room temperature before opening to prevent condensation. • Use fresh, high-purity reagents for each experiment. |
Experimental Protocols & Methodologies
Protocol: Two-Step Amine-to-Sulfhydryl Conjugation
This protocol describes the conjugation of Protein A (containing primary amines) to Protein B (containing a free sulfhydryl).
1. Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
2. Modification of Protein A with this compound (Amine Reaction):
-
Dissolve Protein A in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 1-2 hours at 4°C.
-
Remove excess, non-reacted crosslinker and the NHS byproduct using a desalting column or dialysis, exchanging into a buffer suitable for the next step (e.g., PBS, pH 7.2).
3. Conjugation of Modified Protein A to Protein B (Sulfhydryl Reaction):
-
Ensure Protein B is in a buffer free of any reducing agents. If necessary, desalt or dialyze Protein B into a suitable reaction buffer (e.g., PBS with EDTA, pH 7.2-7.5).
-
Add the sulfhydryl-containing Protein B to the purified, SPDP-modified Protein A. A typical molar ratio is 1:1, but this may require optimization.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
4. Purification of the Final Conjugate:
-
Purify the final Protein A-Protein B conjugate from unconjugated proteins and byproducts using an appropriate method, such as size-exclusion chromatography (SEC).
Visualizations
Reaction Pathways
Caption: Desired amine-to-sulfhydryl conjugation workflow.
Caption: Competing hydrolysis side reaction of the NHS ester.
References
Technical Support Center: Optimizing pH for SPDP-PEG12-acid Conjugation
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing SPDP-PEG12-acid linkers. The focus is on the critical role of pH in achieving optimal conjugation efficiency and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating an SPDP linker to a primary amine?
The optimal pH for reacting the N-hydroxysuccinimide (NHS) ester moiety of an SPDP linker with a primary amine (e.g., on a lysine residue) is between pH 7.2 and 8.5.[1][2][3] Many protocols recommend a more specific range of pH 8.3 to 8.5 to maximize the reaction rate while minimizing hydrolysis of the NHS ester.[3][4]
Q2: Why is pH so critical for the SPDP-amine reaction?
The pH is critical due to two competing reactions:
-
Amine Reactivity: The reaction requires the primary amine to be in its unprotonated, nucleophilic state (-NH₂). At acidic or neutral pH, amines are predominantly protonated (-NH₃⁺), rendering them unreactive. Increasing the pH shifts the equilibrium towards the more reactive unprotonated form.
-
NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, a reaction with water that deactivates the linker by converting the ester to an unreactive carboxylic acid. The rate of this hydrolysis reaction increases significantly with rising pH.
Therefore, the optimal pH is a trade-off: high enough to ensure the amine is reactive but not so high that the linker is rapidly destroyed by hydrolysis. For example, the half-life of an NHS ester can be several hours at pH 7 but drops to less than 10 minutes at pH 9.
Q3: What happens if the pH is too low or too high during the amine conjugation step?
-
pH Too Low (e.g., < 7.0): The concentration of reactive, unprotonated primary amines on the target molecule will be too low, leading to a very slow reaction rate and poor conjugation efficiency.
-
pH Too High (e.g., > 9.0): The NHS ester will hydrolyze rapidly, inactivating the SPDP linker before it can react with the target molecule. This will also result in low to no conjugation yield.
Q4: What is the optimal pH for the reaction between the SPDP's pyridyldithiol group and a sulfhydryl group?
The 2-pyridyldithio group reacts optimally with sulfhydryl (thiol) groups in a pH range of 7 to 8. It is crucial that the buffer for this step is free of any reducing agents until the reaction is complete.
Q5: Which buffers should I use for SPDP conjugation reactions?
-
Recommended Buffers: Phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffers are commonly used for the NHS ester reaction at a pH of 7.2-8.5.
-
Buffers to Avoid: You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.
Troubleshooting Guide
Problem: I am seeing very low or no conjugation yield.
| Possible Cause | Recommended Solution |
| Incorrect Reaction pH | Prepare fresh buffer and carefully verify its pH is within the optimal range (7.2-8.5 for amine reaction). Do not assume the pH of a stock solution is correct without measuring. |
| Incompatible Buffer System | The buffer may contain primary amines (e.g., Tris, glycine) or other interfering substances. Perform a buffer exchange on your protein into a recommended buffer like PBS or Borate buffer prior to conjugation. |
| SPDP Reagent Hydrolysis/Degradation | SPDP reagents are moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Dissolve the reagent in anhydrous DMSO or DMF immediately before use and do not store it in solution. |
| Insufficient Free Thiols (for sulfhydryl reaction) | Cysteine residues on your protein may be oxidized and forming disulfide bonds (cystine). Pre-treat your protein with a mild reducing agent like TCEP, followed by complete removal of the reducing agent via a desalting column before adding the SPDP-modified molecule. |
Quantitative Data Summary
The efficiency of SPDP conjugation is highly dependent on pH and the stability of the reactive groups. The table below summarizes the key parameters.
| Parameter | Optimal pH Range | Key Considerations |
| NHS Ester Reaction with Primary Amine | 7.2 - 8.5 | A balance must be struck; higher pH increases amine reactivity but also accelerates hydrolysis of the NHS ester. |
| 2-Pyridyldithiol Reaction with Sulfhydryl | 7.0 - 8.0 | Reaction buffer must be free of thiols and reducing agents like DTT. |
| NHS Ester Hydrolysis | Rate increases with pH | The half-life is several hours at pH 7 but less than 10 minutes at pH 9. |
| Disulfide Bond Cleavage (Post-Conjugation) | ~4.5 | Using a reducing agent like DTT at a lower pH can selectively cleave the linker's disulfide bond without affecting native protein disulfide bonds. |
Experimental Protocols
Protocol: Two-Step Amine-to-Sulfhydryl Protein Conjugation
This protocol describes the conjugation of a protein with available primary amines (Protein A) to a protein with available sulfhydryl groups (Protein B) using an SPDP-PEG12 linker with an NHS ester group.
Materials:
-
SPDP-PEG12-NHS Ester (dissolved in anhydrous DMSO to 20 mM immediately before use)
-
Protein A (in amine-free buffer, e.g., PBS, pH 7.5)
-
Protein B (in thiol-free buffer, e.g., PBS, pH 7.2)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Desalting columns
Procedure:
-
Modification of Protein A: a. Prepare Protein A at a concentration of 2-5 mg/mL in 1 mL of Conjugation Buffer. b. Add a 10- to 20-fold molar excess of the 20 mM SPDP-PEG12-NHS ester solution to the Protein A solution. c. Incubate the reaction for 30-60 minutes at room temperature.
-
Removal of Excess Linker: a. Equilibrate a desalting column with Conjugation Buffer. b. Apply the reaction mixture from Step 1c to the desalting column. c. Collect the fractions containing the SPDP-modified Protein A. This step removes unreacted linker and the NHS byproduct.
-
Conjugation to Protein B: a. Add Protein B to the purified SPDP-modified Protein A solution. A molar ratio of 1-3 moles of Protein B per mole of Protein A is a good starting point. b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. c. The reaction progress can be monitored by measuring the increase in absorbance at 343 nm, which corresponds to the release of the pyridine-2-thione byproduct.
-
Purification of the Final Conjugate: a. The final conjugate can be purified from unconjugated proteins using an appropriate method such as size-exclusion chromatography (SEC).
Visualizations
Reaction Pathways
The following diagram illustrates the primary reaction of the SPDP-NHS ester with an amine, alongside the competing hydrolysis side-reaction.
References
Technical Support Center: SPDP-PEG12-acid Disulfide Linker
Welcome to the technical support center for the SPDP-PEG12-acid disulfide linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly the premature cleavage of the disulfide bond, that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the basic mechanism of the this compound linker?
A1: this compound is a heterobifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group.[1][2][3] The NHS ester reacts with primary amines (like those on lysine residues of proteins) to form a stable amide bond.[4] The pyridyldithiol group reacts with a sulfhydryl (thiol) group to form a disulfide bond, releasing a pyridine-2-thione molecule which can be monitored spectrophotometrically at 343 nm to quantify the reaction.[5] The PEG12 component is a polyethylene glycol spacer that enhances solubility and provides distance between the conjugated molecules.
Q2: Under what conditions is the disulfide bond in the SPDP linker designed to be cleaved?
A2: The disulfide bond is designed to be relatively stable in the extracellular environment, such as the bloodstream, where the concentration of reducing agents is low. It is intended to be cleaved in the intracellular environment (cytosol), which has a much higher concentration of reducing agents like glutathione (GSH). This differential stability is crucial for applications like antibody-drug conjugates (ADCs), where the payload should be released inside the target cells.
Q3: What are the primary causes of premature cleavage of the this compound disulfide bond?
A3: Premature cleavage of the disulfide bond is a significant concern that can lead to off-target effects and reduced efficacy of your conjugate. The primary causes include:
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Presence of reducing agents: Even trace amounts of reducing agents in your buffers or reagents can lead to cleavage.
-
High pH: While the thiol-disulfide exchange reaction is faster at a slightly alkaline pH (7-8), very high pH values can increase the rate of disulfide bond reduction.
-
Thiol-disulfide exchange: Free thiol groups in your sample or from other molecules can react with the disulfide bond, leading to an exchange reaction and cleavage of your conjugate.
-
Enzymatic degradation: Some proteases or other enzymes present in biological samples might contribute to the degradation of the conjugate, although direct enzymatic cleavage of the disulfide bond is less common than reduction.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conjugation
If you are experiencing low yields in your conjugation reaction, it could be due to issues with the reagents, reaction conditions, or premature cleavage during the process.
Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Hydrolysis of NHS ester | Prepare fresh solutions of this compound in anhydrous DMSO or DMF immediately before use. Ensure your protein solution is in an amine-free buffer (e.g., PBS). |
| Incorrect buffer pH for NHS ester reaction | The optimal pH for the NHS ester-amine reaction is typically 7.2-8.5. A lower pH will result in protonated, unreactive amines, while a higher pH will accelerate hydrolysis of the NHS ester. |
| Presence of primary amines in the buffer | Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for reaction with the NHS ester. |
| Inefficient thiol-disulfide exchange | Ensure the thiol on your molecule is free and not oxidized. You can pre-treat your thiol-containing molecule with a reducing agent like TCEP and then remove the excess reducing agent before adding it to the SPDP-activated molecule. |
| Premature cleavage during purification | If you suspect cleavage during purification, ensure all buffers are de-gassed and free of reducing agents. Consider performing purification steps at a lower temperature. |
Issue 2: Premature Cleavage of the Disulfide Bond Observed During Storage or in a Biological Matrix
Detecting the release of your conjugated molecule (e.g., a drug or a fluorescent probe) before it reaches its target is a critical issue.
Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Contamination with reducing agents | Scrutinize all buffers and reagents for potential sources of reducing agents (e.g., DTT, TCEP, β-mercaptoethanol). Use high-purity reagents and de-gassed buffers. |
| Instability at storage pH | Assess the stability of your conjugate at different pH values. While the disulfide bond is generally more stable at acidic pH, the optimal storage pH will depend on the overall stability of your biomolecule. |
| Thiol-disulfide exchange with other molecules | If your conjugate is in a complex mixture with other thiol-containing molecules, this can lead to exchange reactions. Consider purifying your conjugate to a higher degree. |
| Plasma instability | For in vivo applications, disulfide bonds can be susceptible to reduction by plasma components like glutathione. You may need to assess the stability of your conjugate in plasma experimentally. |
Experimental Protocols
Protocol 1: General Two-Step Conjugation using this compound
This protocol describes the conjugation of a protein (containing primary amines) to a thiol-containing molecule.
Materials:
-
Protein in amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-5 mg/mL.
-
This compound.
-
Anhydrous DMSO or DMF.
-
Thiol-containing molecule.
-
Reducing agent (e.g., TCEP).
-
Desalting column.
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Storage buffer (e.g., PBS, pH 7.4).
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer.
-
This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Activation of Protein: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Removal of Excess SPDP: Remove unreacted this compound using a desalting column equilibrated with the reaction buffer.
-
Preparation of Thiolated Molecule: If necessary, reduce any existing disulfide bonds on your thiol-containing molecule using a 10-20 fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess TCEP using a desalting column.
-
Conjugation: Add the thiol-containing molecule to the SPDP-activated protein. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the protein is a good starting point. Incubate for 1-2 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted molecules and the pyridine-2-thione byproduct.
Protocol 2: Assessing the Stability of a Disulfide-Linked Conjugate in Plasma
This protocol provides a general method to determine the in vitro stability of your SPDP-linked conjugate in a biological matrix.
Materials:
-
Purified disulfide-linked conjugate.
-
Human or mouse plasma.
-
PBS, pH 7.4.
-
Analytical system (e.g., LC-MS, HPLC, or ELISA).
Procedure:
-
Incubation: Incubate the disulfide-linked conjugate in plasma at a specific concentration (e.g., 100 µg/mL) at 37°C. Include a control sample of the conjugate incubated in PBS.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the plasma-conjugate mixture.
-
Sample Preparation: Process the aliquots to separate the conjugate from the plasma proteins. This can be done by methods like affinity capture using protein A/G beads for antibody conjugates, followed by elution.
-
Analysis: Analyze the samples to determine the amount of intact conjugate remaining or the amount of released payload.
-
LC-MS: Can be used to measure the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates cleavage.
-
HPLC: Techniques like reversed-phase or size-exclusion HPLC can separate the intact conjugate from the cleaved components.
-
ELISA: An ELISA can be designed to specifically detect the intact conjugate or the released payload.
-
-
Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload against time to determine the stability profile and calculate the half-life (t1/2) of the conjugate in plasma.
Visualizations
Caption: Overview of the this compound conjugation and cleavage pathways.
Caption: Troubleshooting decision tree for premature disulfide bond cleavage.
References
Technical Support Center: Optimizing Pharmacokinetics of SPDP-PEG12-acid Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of Antibody-Drug Conjugates (ADCs) utilizing the SPDP-PEG12-acid linker. Our goal is to facilitate the improvement of ADC pharmacokinetics through robust experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the PEG12 spacer in an this compound linker for ADCs?
The polyethylene glycol (PEG) spacer, specifically the 12-unit version in the this compound linker, serves several critical functions to enhance the properties of an ADC. Primarily, it acts as a hydrophilic spacer that can mitigate the aggregation often caused by hydrophobic payloads.[1] This increased hydrophilicity improves the solubility and stability of the ADC.[1] Furthermore, the PEG chain can create a "hydration shell" around the conjugate, which increases its hydrodynamic size, leading to reduced renal clearance and a longer plasma half-life.[2] This prolonged circulation time can result in greater accumulation of the ADC in tumor tissue.[3]
Q2: My ADC is showing high levels of aggregation after conjugation with this compound. What are the potential causes and how can I troubleshoot this?
High aggregation is a common issue in ADC development, often stemming from the increased hydrophobicity of the final conjugate.[4] While the PEG12 linker is designed to reduce this, other factors can contribute to aggregation.
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC. It may be necessary to target a slightly lower DAR to maintain solubility.
-
Unfavorable Buffer Conditions: The pH and ionic strength of the conjugation and formulation buffers are critical. Some antibodies are more prone to aggregation at their isoelectric point. It is advisable to screen a range of buffer pH values and salt concentrations to find conditions that minimize aggregation.
-
Presence of Organic Co-solvent: While often necessary to dissolve the linker-payload, high concentrations of organic co-solvents like DMSO or DMA can denature the antibody. It is recommended to minimize the final concentration of the organic co-solvent, typically below 10% (v/v).
Q3: I am observing premature deconjugation of the payload from my this compound ADC in stability studies. What could be the reason?
The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) moiety in the linker contains a disulfide bond, which is designed to be cleaved in the reducing environment of the target cell. However, premature cleavage can occur in circulation. The stability of the disulfide bond can be influenced by its chemical environment. While SPDP is a commonly used linker, linkers with more hindered disulfide bonds, such as SMPT, may offer greater stability in circulation.
Q4: How does the length of the PEG linker, such as PEG12, impact the in vivo pharmacokinetics of an ADC?
The length of the PEG linker has a significant impact on the pharmacokinetic (PK) profile of an ADC. Generally, increasing the PEG chain length leads to:
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Slower Plasma Clearance: ADCs with longer PEG linkers consistently demonstrate slower clearance rates.
-
Longer Circulation Half-Life: The increased hydrodynamic size imparted by the PEG chain reduces the rate at which the ADC is cleared from the body by the kidneys.
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Increased Overall Exposure (AUC): A longer circulation time results in a higher Area Under the Curve (AUC), meaning the tumor has more time to be exposed to the therapeutic agent.
Studies have shown a direct relationship between PEG spacer length and the ADC's pharmacokinetic profile, with clearance slowing and exposure increasing as the PEG chain length increases, often plateauing at around 8-12 PEG units.
Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | 1. Optimize pH: The reaction of the SPDP linker with antibody amines is most efficient at a slightly alkaline pH (typically 7.2-8.0). |
| 2. Molar Excess of Linker: Increase the molar excess of the this compound linker relative to the antibody. A typical starting point is a 5-10 fold molar excess. | |
| 3. Reaction Time and Temperature: Ensure sufficient reaction time (typically 1-2 hours at room temperature) for the conjugation to proceed to completion. | |
| Antibody Modification Issues | 1. Insufficient Amine Accessibility: Ensure that the lysine residues on the antibody are accessible for conjugation. Buffer components can sometimes interfere. |
| Inaccurate Reagent Concentration | 1. Verify Concentrations: Accurately determine the concentrations of both the antibody and the this compound linker solution before starting the conjugation reaction. |
Issue 2: High Percentage of Aggregates in the Final Product
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity of the Payload | 1. Optimize DAR: As mentioned in the FAQs, a lower DAR can reduce aggregation. Perform conjugation reactions targeting a range of DARs and analyze the resulting aggregation levels by Size Exclusion Chromatography (SEC). |
| Unfavorable Buffer Conditions | 1. Buffer Screening: Screen different formulation buffers with varying pH and excipients to identify a formulation that minimizes aggregation. |
| Harsh Purification Conditions | 1. Gentle Purification Methods: Utilize purification methods that are gentle on the ADC, such as size exclusion chromatography or hydrophobic interaction chromatography with optimized buffer conditions. |
Data Presentation
The following table summarizes quantitative data from a study comparing the pharmacokinetic profiles of ADCs with varying PEG spacer lengths. This data highlights the impact of PEGylation on key PK parameters.
| Linker | Half-life (t½, hours) | Clearance (mL/day/kg) | Area Under the Curve (AUC, µg*h/mL) |
| IgG Control | - | 330 | 12,000 |
| ADC with PEG2 Linker | 100 | - | 3,500 |
| ADC with PEG4 Linker | 160 | - | 5,600 |
| ADC with PEG8 Linker | 280 | - | 9,800 |
| ADC with PEG12 Linker | 280 | - | 10,000 |
| ADC with PEG24 Linker | 290 | - | 10,000 |
| (Data synthesized from a study on PEGylated glucuronide-MMAE linkers) |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
Objective: To covalently attach the this compound linker to a monoclonal antibody via primary amines (lysine residues).
Materials:
-
Monoclonal antibody (mAb) at a known concentration (e.g., 10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous Dimethyl sulfoxide (DMSO).
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Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.
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Quenching Solution: 1 M Tris-HCl, pH 8.0.
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Desalting column (e.g., Sephadex G-25).
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Buffer Exchange of Antibody: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column.
-
Reaction Setup:
-
Adjust the antibody concentration to 5-10 mg/mL with Conjugation Buffer.
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-fold).
-
Slowly add the this compound stock solution to the antibody solution while gently vortexing. The final DMSO concentration should not exceed 10% (v/v).
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted this compound. Incubate for 15 minutes at room temperature.
-
Purification: Purify the resulting ADC from excess linker and quenching reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the purified ADC for DAR, aggregation, and purity using appropriate analytical methods (see Protocols 2 and 3).
Protocol 2: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
Objective: To quantify the percentage of high molecular weight aggregates in the ADC sample.
Materials:
-
SEC-HPLC system with a UV detector.
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: e.g., 150 mM sodium phosphate, pH 7.0.
-
ADC sample.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the Mobile Phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) with the Mobile Phase. Filter the sample through a 0.22 µm filter.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the monomer and high molecular weight aggregates. Calculate the percentage of aggregates relative to the total peak area.
Protocol 3: Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Determination
Objective: To determine the drug-to-antibody ratio (DAR) and the distribution of drug-loaded species.
Materials:
-
HIC-HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
ADC sample.
Procedure:
-
System Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: The different peaks in the chromatogram correspond to ADC species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.). Calculate the average DAR by determining the weighted average of the peak areas.
Visualizations
Caption: Troubleshooting workflow for low yield or poor PK in ADC development.
Caption: Experimental workflow for ADC synthesis and characterization.
References
Validation & Comparative
comparing SPDP-PEG12-acid with maleimide-PEG12 linkers
An Objective Comparison for Drug Development Professionals
The strategic selection of a chemical linker is paramount in the field of bioconjugation, critically impacting the stability, efficacy, and therapeutic index of complex biologics like antibody-drug conjugates (ADCs). This guide provides a detailed comparison of two widely utilized heterobifunctional linkers, SPDP-PEG12-acid and Maleimide-PEG12, presenting performance data, experimental methodologies, and mechanistic diagrams to inform researcher choice.
Linker Chemistry: Structure and Reaction Mechanism
This compound is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithio group, separated by a 12-unit polyethylene glycol (PEG) spacer. The NHS ester reacts with primary amines, such as the side chain of lysine residues on proteins, to form a stable amide bond.[1] The 2-pyridyldithio moiety specifically reacts with sulfhydryl (thiol) groups from cysteine residues to create a disulfide bond, which is cleavable under reducing conditions.[2] The terminal carboxylic acid allows for further derivatization or conjugation after activation with reagents like EDC.[3]
Maleimide-PEG12 linkers are characterized by a maleimide group that reacts with sulfhydryl groups via a Michael addition to form a stable, covalent thioether bond.[] For a direct comparison with the heterobifunctional SPDP linker, this guide will consider a common variant, Maleimide-PEG12-NHS ester , which also includes an amine-reactive NHS ester. The PEG spacer in both linkers enhances solubility and reduces the immunogenicity of the resulting conjugate.[5]
Head-to-Head Performance Comparison
The decision between SPDP and maleimide chemistry often hinges on the desired stability of the final conjugate in different biological environments.
| Feature | This compound | Maleimide-PEG12-NHS Ester |
| Amine Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Thiol Reactive Group | 2-pyridyldithio | Maleimide |
| Thiol Reaction Product | Cleavable Disulfide Bond | Stable Thioether Bond |
| Bond Stability | Susceptible to cleavage by reducing agents (e.g., Glutathione, DTT). | Highly stable, but can be subject to a retro-Michael reaction, leading to deconjugation. |
| Optimal pH (Amine) | 7.0 - 8.0 | 7.0 - 8.0 |
| Optimal pH (Thiol) | 7.0 - 8.0 | 6.5 - 7.5 |
| Key Advantage | Allows for payload release in the reducing intracellular environment. | Forms a highly stable linkage suitable for long-term circulation in vivo. |
| Key Disadvantage | Potential for premature cleavage in circulation. | Can undergo thiol exchange with albumin in vivo, leading to off-target effects. |
Experimental Protocols & Workflows
Protocol 1: Amine-to-Thiol Conjugation with SPDP-PEG12
This protocol details the conjugation of a protein containing primary amines (Protein-NH₂) to a thiol-containing molecule (Payload-SH).
Methodology:
-
Protein Modification: Dissolve the amine-containing protein in a suitable buffer (e.g., PBS, pH 7.2). Prepare a stock solution of the SPDP-PEG12 linker in an organic solvent like DMSO. Add a 10-20 fold molar excess of the linker to the protein solution and incubate for 30-60 minutes at room temperature.
-
Purification: Remove excess, non-reacted SPDP linker and the N-hydroxysuccinimide byproduct using a desalting column equilibrated with PBS.
-
Conjugation: Introduce the thiol-containing payload to the purified, SPDP-activated protein. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Final Purification: Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC), to separate the conjugate from unreacted components.
dot
References
Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of the two predominant linker strategies—cleavable and non-cleavable—supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.
The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload.[1] Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window.[1][2] The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1]
Mechanisms of Action: A Tale of Two Strategies
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific conditions that are more prevalent in the tumor microenvironment or inside tumor cells.[3] This controlled release mechanism can be triggered by:
-
Enzymes: Protease-sensitive linkers, such as those containing a valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.
-
pH: Acid-sensitive linkers, like hydrazones, are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione: Disulfide linkers are cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (GSH) than the extracellular space.
A key advantage of cleavable linkers is their ability to induce a "bystander effect." Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.
Non-Cleavable Linkers: Proteolytic Degradation for Payload Liberation
In contrast, non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), form a stable connection between the antibody and the payload. The release of the cytotoxic agent is entirely dependent on the internalization of the ADC and the subsequent degradation of the antibody backbone by lysosomal proteases. This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody.
This mechanism generally leads to greater stability in circulation, minimizing off-target toxicity. However, it necessitates efficient internalization of the ADC by the target cell and typically does not produce a bystander effect, as the released payload-linker-amino acid complex is often charged and cannot readily cross cell membranes.
Performance Comparison: A Data-Driven Analysis
The choice of linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from comparative studies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | SK-BR-3 (High HER2) | HER2 | Cleavable (vc) | MMAE | ~13-50 | |
| Trastuzumab-MCC-DM1 | SK-BR-3 (High HER2) | HER2 | Non-cleavable (MCC) | DM1 | ~25-60 | |
| Anti-CD30-vc-MMAE | L540 (CD30+) | CD30 | Cleavable (vc) | MMAE | ~10 | |
| Anti-CD30-mc-MMAF | L540 (CD30+) | CD30 | Non-cleavable (mc) | MMAF | ~5 |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
| ADC Configuration | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Trastuzumab-vc-MMAE | NCI-N87 Gastric Cancer Xenograft | Single dose | Complete tumor regression in a portion of animals | |
| Trastuzumab-MCC-DM1 | KPL-4 Breast Cancer Xenograft | Single dose | Significant tumor regression | |
| Anti-CD22-disulfide-DM1 | BJAB-luc Burkitt's Lymphoma Xenograft | Single dose | Prolonged survival | |
| Anti-CD22-SMCC-DM1 | BJAB-luc Burkitt's Lymphoma Xenograft | Single dose | Moderate survival benefit |
Table 3: Plasma Stability
| ADC Configuration | Species | Time Point | % Intact ADC | Reference |
| Trastuzumab-vc-MMAE | Rat | 7 days | ~50% (DAR decreased by ~50%) | |
| Trastuzumab-exo-EVC-exatecan | Rat | 7 days | >50% (Superior DAR retention) | |
| IgG-SMCC-DM1 | Mouse | 7 days | >80% | |
| IgG-disulfide-DM1 | Mouse | 7 days | ~40% |
Note: Stability can vary depending on the specific linker chemistry and the animal species used for testing.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.
Methodology:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies. Add the diluted ADCs to the respective wells and incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Quantification of Intact ADC (LC-MS):
-
Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads).
-
Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.
-
-
Quantification of Released Payload (LC-MS/MS):
-
Extract the free payload from the plasma samples.
-
Analyze the supernatant containing the released payload using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis: Quantify the concentration of the released payload at each time point. Calculate the percentage of drug release over time to determine the stability of the linker. Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Labeling: Label the antigen-negative (Ag-) cell line with a fluorescent protein (e.g., GFP) to distinguish it from the antigen-positive (Ag+) cell line.
-
Co-culture Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Quantification:
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry to quantify the viability of the GFP-positive (Ag-) and GFP-negative (Ag+) populations separately.
-
Imaging: Use a high-content imager to count the number of viable fluorescently labeled Ag- cells.
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture to the monoculture. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the distinct mechanisms of action of cleavable and non-cleavable linkers and a general experimental workflow.
References
Part 1: Alternatives to Pyridyl Disulfide for Thiol-Reactive Conjugation
A Comprehensive Guide to Alternatives for SPDP-PEG12-Acid in Thiol-Reactive Conjugation
For researchers and professionals in drug development, the selection of a crosslinker is a critical step in the synthesis of bioconjugates such as antibody-drug conjugates (ADCs). The crosslinker, which consists of a reactive group and a linker, dictates the stability, solubility, and pharmacokinetic properties of the final product. This compound is a widely used reagent that combines a thiol-reactive pyridyl disulfide group with a polyethylene glycol (PEG) linker. However, both components have limitations that have prompted the development of numerous alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data, to assist in the selection of the optimal reagents for your bioconjugation needs.
The pyridyl disulfide group in SPDP reacts with thiols to form a disulfide bond, which is cleavable under reducing conditions present inside cells.[1] While this cleavability is often desired for drug release, the disulfide bond can also be unstable in vivo, leading to premature drug release.[1][2] Several alternative thiol-reactive groups have been developed that offer more stable linkages. The most common among these are maleimides and haloacetyls (e.g., iodoacetamides), which form stable thioether bonds.[1][3]
Comparison of Thiol-Reactive Chemistries
The choice between different thiol-reactive groups depends on the desired stability of the conjugate and the specific experimental conditions. Maleimides are highly popular due to their high reactivity and selectivity for thiols at neutral pH, while iodoacetamides offer exceptional bond stability. Pyridyl disulfides remain a valuable option when a cleavable linkage is required.
| Feature | Pyridyl Disulfide (e.g., SPDP) | Maleimide | Iodoacetamide | Vinyl Sulfone | Phenyloxadiazolyl Methyl Sulfone (PODS) |
| Reactive Group | Pyridyl disulfide | α,β-unsaturated carbonyl | Haloacetyl | Vinyl sulfone | Heteroaromatic methylsulfone |
| Target Group | Thiols (sulfhydryls) | Primarily thiols | Thiols, also histidine and methionine | Thiols | Thiols |
| Resulting Bond | Disulfide (-S-S-) | Thioether (-S-) | Thioether (-S-) | Thioether (-S-) | Thioether (-S-) |
| Bond Stability | Labile, cleavable by reducing agents | Generally stable, but can undergo retro-Michael addition | Highly stable, irreversible bond | More stable than maleimides | Highly stable, resistant to retro-Michael addition |
| Optimal Reaction pH | 7-8 | 6.5-7.5 for thiol selectivity | 8.0-8.5 | Mildly acidic conditions for thiol selectivity | Neutral (e.g., pH 7.0) |
| Selectivity | High for thiols | Highly selective for thiols at optimal pH | Less selective than maleimides, can react with other residues at higher pH | High for thiols under acidic conditions | High for thiols |
Reaction Mechanisms and Workflows
The reaction mechanisms of pyridyl disulfide, maleimide, and iodoacetamide with thiol groups are distinct, leading to differences in their performance.
Caption: Reaction mechanisms of common thiol-reactive chemistries.
Caption: General experimental workflow for thiol-reactive conjugation.
Experimental Protocols
Objective: To conjugate a maleimide-functionalized molecule to a protein via cysteine residues.
Materials:
-
Protein with free thiol groups (1-10 mg/mL)
-
Maleimide-functionalized reagent
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Reagent: Cysteine or β-mercaptoethanol
-
Anhydrous DMSO or DMF
-
Purification system: Size-Exclusion Chromatography (SEC) or dialysis
Methodology:
-
Protein Preparation: If the protein's cysteines are in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column or dialysis against the conjugation buffer.
-
Reagent Preparation: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution at a 10-20 fold molar excess. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching reagent (e.g., cysteine) in excess to react with any unreacted maleimide groups.
-
Purification: Remove excess reagent and byproducts by SEC or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm conjugation and by mass spectrometry to determine the drug-to-antibody ratio (DAR).
Objective: To label a protein with an iodoacetamide-functionalized molecule.
Materials:
-
Protein with free thiol groups (1-10 mg/mL)
-
Iodoacetamide-functionalized reagent
-
Labeling Buffer: 0.1 M sodium phosphate, pH 8.0-8.5.
-
Anhydrous DMSO or DMF
-
Purification system: SEC or dialysis
Methodology:
-
Protein Preparation: As with the maleimide protocol, reduce any disulfide bonds if necessary and remove the reducing agent.
-
Reagent Preparation: Prepare a 10 mM stock solution of the iodoacetamide reagent in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the iodoacetamide stock solution to the protein in the labeling buffer. The reaction is typically slower than with maleimides and may require incubation for 2-4 hours at room temperature in the dark, as iodoacetamides can be light-sensitive.
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted reagents.
-
Characterization: Analyze the final product using appropriate methods like UV-Vis spectroscopy and mass spectrometry.
Part 2: Alternatives to PEG Linkers in Bioconjugation
Poly(ethylene glycol) (PEG) has been the linker of choice for decades due to its ability to improve the solubility and pharmacokinetic profile of bioconjugates. However, concerns about pre-existing anti-PEG antibodies, which can lead to accelerated blood clearance and potential immunogenicity, have driven the search for alternatives. Additionally, PEG's lack of biodegradability is a concern for long-term safety.
Comparison of Linker Technologies
Several classes of polymers are emerging as viable alternatives to PEG, each with unique properties. Polysarcosine (pSar), polypeptides, and polysaccharides are among the most promising.
| Feature | Poly(ethylene glycol) (PEG) | Polysarcosine (pSar) | Polypeptides (e.g., (Gly-Ser)n) | Polysaccharides (e.g., Dextran) |
| Structure | Synthetic polymer | Polypeptoid, polymer of N-methylated glycine | Polymer of amino acids | Polymer of monosaccharides |
| Immunogenicity | Potential for anti-PEG antibodies | Low immunogenicity | Generally low immunogenicity | Generally low immunogenicity |
| Biodegradability | Non-biodegradable | Biodegradable | Biodegradable | Biodegradable |
| Solubility | High | High | Can be tailored by amino acid sequence | High |
| Key Advantage | Well-established, improves pharmacokinetics | "Stealth" properties similar to PEG, low immunogenicity | Tunable properties, can be produced recombinantly | High hydrophilicity and biocompatibility |
| Key Disadvantage | Immunogenicity, non-biodegradable | Less established than PEG | Potential for instability of certain sequences | Can be heterogeneous |
Visualizing Linker Structures
The fundamental structural differences between these linkers contribute to their distinct physicochemical and biological properties.
Caption: Repeating units of different linker technologies.
Experimental Protocol
Objective: To achieve site-specific N-terminal conjugation of polysarcosine to a protein. This protocol is adapted from a method used for interferon-α2b.
Materials:
-
Protein (e.g., Interferon-α2b)
-
pSar-aldehyde derivative
-
Conjugation Buffer: 100 mM sodium phosphate, pH 6.0
-
Reducing Agent: Sodium cyanoborohydride (NaCNBH3)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Purification system: Size-Exclusion Chromatography (SEC)
Methodology:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Conjugation Reaction: Add the pSar-aldehyde derivative to the protein solution at a 5-10 fold molar excess.
-
Reductive Amination: Add NaCNBH3 to a final concentration of 20 mM. Incubate the reaction mixture for 24 hours at 4°C with gentle stirring. This reaction forms a stable secondary amine bond between the N-terminus of the protein and the pSar linker.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Purify the pSar-protein conjugate using an SEC column to separate the conjugate from unreacted pSar and protein.
-
Characterization: Analyze the purified conjugate by SDS-PAGE and SEC-HPLC to confirm purity and determine the extent of modification.
Conclusion
The field of bioconjugation is rapidly evolving beyond the traditional SPDP-PEG linkers. For the thiol-reactive moiety, maleimides and iodoacetamides provide more stable thioether linkages compared to the cleavable disulfide bond formed by SPDP, with emerging reagents like PODS offering even greater stability. For the linker component, alternatives such as polysarcosine, polypeptides, and polysaccharides offer compelling advantages over PEG, including improved biocompatibility, biodegradability, and reduced immunogenicity. The optimal choice of a thiol-reactive group and a linker will depend on the specific requirements of the therapeutic molecule, including the desired stability, release mechanism, and overall pharmacokinetic profile. Careful consideration of the data and protocols presented in this guide will enable researchers to make informed decisions for the development of safer and more effective bioconjugates.
References
The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide on PEG4, PEG12, and PEG24
For researchers, scientists, and drug development professionals, the design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index.[1][2] Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to modulate the physicochemical and pharmacological properties of ADCs.[1][2] The length of the PEG chain—a key design feature—profoundly influences an ADC's solubility, stability, pharmacokinetics (PK), and, ultimately, its anti-tumor efficacy and toxicity profile.[1]
Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation. Incorporating hydrophilic PEG linkers mitigates these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's biophysical properties. This guide provides an objective comparison of ADCs featuring PEG4, PEG12, and PEG24 linkers, supported by experimental data, to inform the rational design of next-generation ADCs.
The choice of PEG linker length represents a balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. While longer PEG chains generally improve an ADC's in vivo performance, the optimal length is often context-dependent, influenced by the specific antibody, payload, and target antigen.
Comparative Analysis of ADC Performance by PEG Linker Length
The following tables summarize quantitative data from preclinical studies, comparing key performance metrics across ADCs with different PEG linker lengths. It is important to note that direct comparisons can be challenging as results are often synthesized from studies using different antibodies, payloads, and experimental models.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Linker Length | Target/Cell Line | Payload | IC50 / EC50 | Key Observation |
| PEG4 | Anti-CD30 / Karpas-299 | Auristatin | ~10 ng/mL | Potent cytotoxicity maintained. |
| PEG12 | Anti-CD30 / Karpas-299 | Auristatin | ~10 ng/mL | No significant loss of potency compared to shorter linkers. |
| PEG24 | Anti-CD30 / Karpas-299 | Auristatin | ~10 ng/mL | Maintained high in vitro potency, similar to shorter PEG linkers. |
| PEG4K (4000 Da) | Anti-HER2 Affibody / NCI-N87 | MMAE | 4.5-fold reduction vs. no PEG | Significant reduction in cytotoxicity observed with very long PEG chains. |
Observation: In many conventional ADC formats, PEG linker length (from PEG2 to PEG24) has a minimal impact on in vitro cytotoxicity. However, for smaller targeting moieties like affibodies, longer PEG chains can negatively impact potency.
Table 2: Impact of PEG Linker Length on Pharmacokinetics (PK) in Rodents
| Linker Length | Key PK Parameter | Value / Trend | Key Observation |
| PEG4 | Clearance | Higher | Faster clearance compared to longer PEG linkers. |
| PEG8 - PEG12 | Clearance | Lower / Plateau | A threshold is often reached where clearance is minimized; further increases in PEG length show diminished returns. |
| PEG24 | Clearance | Low | Significantly slower clearance compared to non-PEGylated or short-linker ADCs. |
| PEG4 - PEG24 | Plasma Exposure (AUC) | Increases with length | Longer PEG chains lead to prolonged circulation and greater overall drug exposure. |
Observation: Increasing PEG linker length consistently improves pharmacokinetic profiles. This is attributed to the "stealth" effect of the hydrophilic PEG chain, which increases the ADC's hydrodynamic radius, reducing renal clearance and non-specific uptake.
Table 3: Impact of PEG Linker Length on In Vivo Antitumor Efficacy
| Linker Length | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Key Observation |
| PEG4 | Karpas 299 | 0.5 mg/kg | 35-45% | Moderate efficacy. |
| PEG12 | Karpas 299 | 0.5 mg/kg | 75-85% | Significantly improved anti-tumor activity, representing an optimal balance. |
| PEG24 | Karpas 299 | 0.5 mg/kg | 75-85% | Efficacy plateaued, showing similar activity to PEG8 and PEG12 linkers. |
Observation: The enhanced pharmacokinetic properties conferred by longer PEG linkers often translate directly to superior in vivo efficacy. Increased circulation time allows for greater accumulation of the ADC in tumor tissue, leading to more effective tumor cell killing. A binary effect is sometimes observed, where a certain PEG length (e.g., PEG8) is sufficient to achieve maximum efficacy.
Visualizing the Impact and Workflow
To better understand the experimental process and the underlying principles, the following diagrams illustrate the workflow for comparing ADCs and the logical relationship between linker length and therapeutic efficacy.
Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.
Caption: Impact of increasing PEG linker length on ADC properties and outcomes.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments.
ADC Synthesis and Characterization
-
Antibody Modification: A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation. This is typically achieved by incubating the antibody with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) at a specific molar ratio.
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (PEG4, PEG12, or PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation between the linker's maleimide group and the antibody's sulfhydryl groups.
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determined using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assessed by SEC.
-
Antigen Binding: Evaluated by enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR) to ensure conjugation did not impair antibody binding.
-
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of the ADCs (with PEG4, PEG12, and PEG24 linkers) and control antibodies.
-
Incubation: The plates are incubated for a period of 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or CCK-8. The absorbance is read on a plate reader, and the data is used to calculate the half-maximal inhibitory concentration (IC50).
Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Healthy mice or rats are used for the study.
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose (e.g., 1-3 mg/kg).
-
Blood Sampling: Blood samples are collected via tail vein or retro-orbital bleeding at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.
-
Sample Processing & Analysis: Plasma is isolated from the blood samples by centrifugation. The concentration of the total antibody or ADC in the plasma is quantified using a validated ELISA method. Key PK parameters such as clearance, half-life (t1/2), and area under the curve (AUC) are then calculated.
In Vivo Efficacy Study (Xenograft Model)
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.
-
Tumor Implantation: Human tumor cells expressing the target antigen are subcutaneously implanted into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups (e.g., vehicle control, non-binding control ADC, and ADCs with PEG4, PEG12, and PEG24 linkers). The ADCs are administered intravenously at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured two to three times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: The study is concluded when tumors in the control group reach a predefined size. Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volumes in the treated groups to the vehicle control group.
Conclusion
The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index. Experimental data consistently demonstrate that while shorter PEG linkers (e.g., PEG4) can be effective, longer linkers (e.g., PEG12, PEG24) generally enhance pharmacokinetic properties, leading to prolonged circulation, increased tumor exposure, and superior in vivo efficacy. However, a potential trade-off with in vitro potency may exist, particularly with very long PEG chains or smaller targeting scaffolds. A threshold effect is often observed around PEG8-PEG12, beyond which further increases in length may offer diminishing returns on efficacy. Therefore, the optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.
References
A Comparative Guide to the In Vitro Stability of SPDP-PEG12-acid Conjugates
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical factor influencing their efficacy and safety. This guide provides an objective comparison of the in vitro stability of SPDP-PEG12-acid conjugates with common alternatives, supported by experimental data and detailed protocols. The selection of a suitable linker is paramount for ensuring that a therapeutic or diagnostic agent remains intact in circulation until it reaches its target.
Comparative Stability of Linker Chemistries
The stability of a bioconjugate is largely dictated by the chemical nature of the linker used. Here, we compare the in vitro plasma stability of conjugates prepared using this compound, a maleimide-PEG linker, and a hydrazone-PEG linker.
| Linker Type | Linkage Chemistry | Cleavage Mechanism | Relative In Vitro Plasma Stability | Key Considerations |
| This compound | Disulfide bond | Reduction | Moderate | Susceptible to cleavage by reducing agents like glutathione, which is present in plasma and the intracellular environment.[1] The steric hindrance of the PEG chain can offer some protection against rapid degradation. |
| Maleimide-PEG-acid | Thioether bond | Primarily stable | High | While the initial thioether bond is stable, the succinimide ring can undergo a retro-Michael reaction, leading to payload exchange with other thiol-containing molecules like albumin.[2] Hydrolysis of the succinimide ring can increase long-term stability. |
| Hydrazone-PEG-acid | Hydrazone bond | pH-dependent hydrolysis | Low to Moderate | Relatively stable at physiological pH (~7.4) but is designed to be cleaved at the lower pH of endosomes and lysosomes.[3] Premature drug release can occur in the bloodstream, affecting the therapeutic index. |
Experimental Protocols
A robust in vitro plasma stability assay is essential to quantify and compare the stability of different bioconjugates. The following is a detailed protocol for assessing the stability of an this compound conjugate using Liquid Chromatography-Mass Spectrometry (LC-MS).
In Vitro Plasma Stability Assay Protocol
1. Objective: To determine the percentage of intact bioconjugate remaining over time when incubated in plasma.
2. Materials:
-
This compound bioconjugate
-
Control bioconjugates (e.g., Maleimide-PEG and Hydrazone-PEG conjugates)
-
Human plasma (or plasma from a relevant animal species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for positive control (cleavage)
-
Affinity purification resin (e.g., Protein A or G for antibody conjugates)
-
LC-MS grade water, acetonitrile, and formic acid
-
LC-MS system (e.g., Q-TOF or Orbitrap)
3. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound conjugate in PBS.
-
Spike the conjugate into pre-warmed human plasma to a final concentration of 100 µg/mL.
-
Prepare a parallel sample in PBS as a control for non-plasma-mediated degradation.
-
Prepare a positive control by adding a reducing agent (e.g., 10 mM TCEP) to a plasma sample to demonstrate complete cleavage of the disulfide bond.
-
-
Incubation:
-
Incubate the plasma and PBS samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw aliquots of the samples.
-
Immediately stop the reaction by freezing the aliquots at -80°C.
-
-
Sample Analysis by LC-MS:
-
Thaw the samples on ice.
-
For antibody-drug conjugates (ADCs), purify the conjugate from plasma proteins using affinity purification resin.
-
Wash the resin with PBS to remove non-specifically bound proteins.
-
Elute the conjugate using an appropriate low-pH elution buffer.
-
Neutralize the eluted sample.
-
Analyze the samples by LC-MS. A reverse-phase column is typically used to separate the intact conjugate from any free payload or degradation products.
-
The mass spectrometer is used to identify and quantify the different species based on their mass-to-charge ratio.
-
4. Data Analysis:
-
Determine the peak area of the intact conjugate at each time point.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 time point.
-
Plot the percentage of intact conjugate versus time to generate a stability profile.
-
Calculate the in vitro half-life (t½) of the conjugate in plasma.
Visualizing Key Processes
To better understand the experimental workflow and the mechanism of conjugate degradation, the following diagrams are provided.
References
A Comparative Guide to Antibody-Drug Conjugate Homogeneity: The Influence of Linker Technology
For Researchers, Scientists, and Drug Development Professionals
The therapeutic success of antibody-drug conjugates (ADCs) is intrinsically linked to their homogeneity, a critical quality attribute that dictates their efficacy, safety, and pharmacokinetic profile.[1] A heterogeneous ADC population, characterized by variations in the drug-to-antibody ratio (DAR), can lead to unpredictable clinical outcomes. The choice of linker, the molecular bridge connecting the antibody to the cytotoxic payload, is a primary determinant of ADC homogeneity.[2][3] This guide provides a comparative analysis of different linker strategies, supported by experimental data and detailed methodologies, to inform the rational design of next-generation ADCs.
The Critical Role of Linkers in ADC Homogeneity
The linker's chemical properties and the conjugation strategy employed directly influence the distribution of drug molecules per antibody.[4] Traditional conjugation methods targeting native lysine or cysteine residues often result in heterogeneous mixtures with a wide range of DAR values (e.g., 0 to 8).[5] This variability can impact the ADC's therapeutic window, as species with high DARs may exhibit faster clearance and increased toxicity, while those with low DARs may lack efficacy. Consequently, the field is progressively moving towards site-specific conjugation technologies that yield homogeneous ADCs with a precisely controlled DAR.
Comparative Analysis of Linker Strategies
The two primary categories of linkers, cleavable and non-cleavable, offer distinct advantages and disadvantages that affect both the homogeneity and the mechanism of action of the resulting ADC.
Cleavable Linkers: These are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.
-
Advantages: Can induce a "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.
-
Disadvantages: Susceptible to premature cleavage in systemic circulation, which can lead to off-target toxicity.
Non-cleavable Linkers: These linkers release the payload only after the complete degradation of the antibody within the lysosome.
-
Advantages: Generally exhibit greater stability in plasma, potentially leading to a better safety profile and a wider therapeutic window.
-
Disadvantages: The released payload is typically less membrane-permeable, which limits the bystander effect.
The choice between cleavable and non-cleavable linkers depends on the specific target, the payload's characteristics, and the desired mechanism of action.
Impact of Conjugation Site on Homogeneity
The site of conjugation on the antibody is a crucial factor in achieving a homogeneous ADC.
-
Lysine Conjugation: Antibodies have numerous surface-accessible lysine residues, and traditional conjugation to these sites leads to a highly heterogeneous mixture of ADCs. While newer, site-selective methods for lysine conjugation are being developed, it remains a challenge to achieve complete homogeneity.
-
Cysteine Conjugation: This approach often involves the reduction of interchain disulfide bonds, exposing free cysteine residues for conjugation. While this offers more control than lysine conjugation, it can still result in a mixture of species with different DARs (e.g., DAR 0, 2, 4, 6, 8). Site-specific conjugation, which involves engineering cysteine residues at specific locations on the antibody, allows for the production of highly homogeneous ADCs with a defined DAR.
The following diagram illustrates the difference between traditional and site-specific conjugation strategies.
Figure 1. Comparison of traditional and site-specific ADC conjugation methods.
Quantitative Comparison of ADC Homogeneity
The homogeneity of an ADC is typically assessed by measuring the distribution of different DAR species. Hydrophobic Interaction Chromatography (HIC) is a key analytical technique used for this purpose. The following table summarizes hypothetical comparative data for ADCs prepared with different linkers and conjugation strategies.
| Linker/Conjugation Strategy | Average DAR | DAR Distribution (%) | % High Molecular Weight Species (Aggregates) |
| Lysine-Conjugated (Non-specific) | 3.5 | DAR0: 5, DAR1: 10, DAR2: 20, DAR3: 30, DAR4: 20, DAR5+: 15 | 8.5 |
| Cysteine-Conjugated (Reduced Disulfides) | 3.8 | DAR0: 5, DAR2: 30, DAR4: 50, DAR6: 10, DAR8: 5 | 4.2 |
| Site-Specific Cysteine Conjugation | 2.0 | DAR2: >95 | <1.0 |
| Site-Specific with Branched Linker | 4.0 | DAR4: >95 | <1.5 |
Data is representative and for illustrative purposes.
As the data indicates, site-specific conjugation methods yield a significantly more homogeneous product with a narrow DAR distribution and lower levels of aggregation.
Experimental Protocols
A multi-faceted approach employing orthogonal analytical methods is essential for a comprehensive evaluation of ADC homogeneity.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC is the gold standard for determining the DAR distribution of ADCs, separating species based on the increasing hydrophobicity conferred by the conjugated payload.
-
Objective: To separate and quantify different drug-loaded ADC species.
-
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HPLC system with UV detector
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Calculate the relative peak area of each species (DAR0, DAR2, DAR4, etc.) to determine the DAR distribution.
-
The following diagram outlines the typical workflow for HIC analysis.
Figure 2. Experimental workflow for ADC analysis by HIC.
Mass Spectrometry (MS) for Intact Mass Analysis
Mass spectrometry provides precise mass information, confirming the identity of different DAR species and assessing the overall homogeneity.
-
Objective: To determine the molecular weight of intact ADC species.
-
Materials:
-
LC-MS system (e.g., Q-TOF)
-
Reversed-phase or size-exclusion chromatography column
-
Mobile phases compatible with MS (e.g., containing formic acid)
-
-
Procedure:
-
Desalt the ADC sample.
-
Inject the sample into the LC-MS system.
-
Separate the ADC species using an appropriate chromatographic method.
-
Acquire mass spectra under native or denaturing conditions.
-
Deconvolute the raw spectra to obtain the zero-charge mass for each ADC species.
-
Size Exclusion Chromatography (SEC) for Aggregate Analysis
SEC is the primary method for quantifying high molecular weight species, such as dimers and other aggregates, in ADC preparations.
-
Objective: To quantify the percentage of aggregates in an ADC sample.
-
Materials:
-
SEC column
-
Mobile Phase: Physiologically relevant buffer (e.g., PBS)
-
HPLC system with UV detector
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Elute the sample under isocratic conditions.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer and aggregates to determine the percentage of aggregation.
-
Conclusion
The homogeneity of an ADC is a paramount attribute that is heavily influenced by the choice of linker and conjugation strategy. While traditional conjugation methods result in heterogeneous mixtures, the advent of site-specific conjugation technologies has enabled the production of highly homogeneous ADCs with defined drug-to-antibody ratios. This increased homogeneity is expected to lead to more predictable pharmacokinetic profiles, improved therapeutic indices, and ultimately, safer and more effective cancer therapies. A thorough analytical characterization using a suite of orthogonal methods, including HIC, MS, and SEC, is essential to ensure the quality and consistency of these complex therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [bioprocessonline.com]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 5. Harnessing a catalytic lysine residue for the one-step preparation of homogeneous antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SPDP and Other Cleavable Linkers for In Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of targeted therapies, particularly antibody-drug conjugates (ADCs), are critically dependent on the linker connecting the targeting moiety to the therapeutic payload. Cleavable linkers are designed to be stable in systemic circulation and release the payload in the tumor microenvironment or intracellularly. This guide provides an objective, data-driven comparison of the in vivo performance of the disulfide-based linker, SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate), against other commonly used cleavable linkers.
Executive Summary
The choice of a cleavable linker is a crucial decision in the development of targeted drug delivery systems. Disulfide linkers, such as those derived from SPDP, offer a redox-sensitive cleavage mechanism, exploiting the higher glutathione concentrations within tumor cells compared to the bloodstream.[1] However, their stability can be influenced by factors such as steric hindrance.[1] This guide presents a comparative analysis of SPDP-derived linkers with other major classes of cleavable linkers, including hydrazones and various peptide-based linkers. The in vivo performance metrics, including efficacy, toxicity, and pharmacokinetics, are summarized from preclinical studies to aid in the rational selection of the optimal linker for a given therapeutic application.
Comparative In Vivo Performance of Cleavable Linkers
The following tables summarize quantitative data from preclinical studies to facilitate a direct comparison of different cleavable linkers. It is important to note that direct head-to-head comparisons across all linker types within a single study are rare. Therefore, data from multiple studies are presented to provide a comprehensive overview.
| Linker Type | ADC Example | Animal Model | Efficacy (Tumor Growth Inhibition) | Key Findings & Citations |
| Disulfide (Sterically Hindered) | anti-CD22-SG3451 | WSU-DLCL2 Xenograft (Mouse) | Significant tumor growth inhibition at 0.5 and 2 mg/kg. | Showed comparable efficacy to a peptide-linked ADC with a better safety profile.[2] |
| Peptide (Val-Cit) | anti-CD22-SG3203 | WSU-DLCL2 Xenograft (Mouse) | Significant tumor growth inhibition at 0.5 and 2 mg/kg. | Exhibited greater body weight loss in rats compared to the disulfide-linked ADC, suggesting higher toxicity.[2] |
| Tandem-Cleavage (Glucuronide-Val-Cit) | 1-CD79b | Granta 519 Xenograft (Mouse) | Superior efficacy compared to the vedotin conjugate (mono-cleavage Val-Cit). | Tandem-cleavage linker demonstrated greater in vivo stability and improved payload retention.[3] |
| Mono-Cleavage (Val-Cit) | 5-CD79b (vedotin) | Granta 519 Xenograft (Mouse) | Effective, but less so than the tandem-cleavage linker ADC. | Showed lower stability in rat serum compared to the tandem-cleavage linker. |
| Linker Type | ADC Example | Animal Model | Pharmacokinetic Parameters | Key Findings & Citations |
| Disulfide (SPDP-derived) | mAb-SPP-DM1 | Not specified | Produces multiple metabolites including lysine-SPP-DM1 and free DM1. | Linker stability impacts catabolism and pharmacokinetic profile. |
| Disulfide (Sterically Hindered) | mAb-SPDB-DM4 | Not specified | Produces multiple metabolites including lysine-SPDB-DM4 and free DM4. | Increased steric hindrance enhances stability in circulation. |
| Peptide (Val-Cit) | cAC10-valine-citrulline-MMAE | Mouse | Linker half-life of ~144 hours (6.0 days). | Significantly more stable than reported for disulfide- or hydrazone-linked ADCs in mice. |
| Peptide (Val-Cit) | cAC10-valine-citrulline-MMAE | Cynomolgus Monkey | Apparent linker half-life of ~230 hours (9.6 days). | Demonstrates long drug-linker half-life, suggesting high stability in humans. |
| Hydrazone | Not specified | Not specified | Generally have shorter half-lives compared to peptide linkers. | Can be prone to premature drug release in circulation. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of action for an antibody-drug conjugate with a cleavable linker.
Caption: Workflow for a typical in vivo xenograft study to evaluate ADC efficacy.
Detailed Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Xenograft Tumor Model
This protocol outlines the methodology for evaluating the anti-tumor efficacy of ADCs with different linkers in a mouse xenograft model.
1. Cell Culture and Tumor Implantation:
- A human cancer cell line expressing the target antigen is cultured under standard conditions.
- Immunodeficient mice (e.g., NOD/SCID) are subcutaneously inoculated with a suspension of the cancer cells (typically 5 x 10^6 cells) in a suitable medium (e.g., Matrigel).
2. Tumor Growth and Animal Randomization:
- Tumors are allowed to grow until they reach a predetermined average volume (e.g., 100-200 mm³).
- Mice are then randomized into treatment groups (n=5-10 per group), including a vehicle control group and groups for each ADC construct at various doses.
3. ADC Administration:
- ADCs are administered, typically via a single intravenous (IV) injection, at the specified doses.
4. Monitoring and Endpoint:
- Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²)/2.
- The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.
- Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
Protocol 2: In Vivo Stability Assessment by ELISA
This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of total antibody and intact ADC in plasma samples from treated animals.
1. Sample Collection and Preparation:
- Following ADC administration to the animal model (e.g., rats), blood samples are collected at various time points (e.g., 0, 1, 24, 48, 96, 168 hours) into tubes containing an anticoagulant.
- Plasma is isolated by centrifugation and stored at -80°C until analysis.
2. Quantification of Total Antibody:
- A 96-well plate is coated with the target antigen and incubated overnight at 4°C.
- The plate is washed and blocked to prevent non-specific binding.
- Plasma samples and a standard curve of the unconjugated antibody are added to the plate and incubated.
- After washing, a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody is added and incubated.
- The plate is washed again, and a TMB substrate solution is added to develop a colorimetric signal.
- The reaction is stopped with an acid solution, and the absorbance is read at 450 nm. The concentration of total antibody is determined from the standard curve.
3. Quantification of Intact ADC (Conjugated Payload):
- The procedure is similar to the total antibody quantification, but with a different detection antibody.
- After the incubation with plasma samples, a biotinylated anti-payload antibody is added, followed by incubation with streptavidin-HRP.
- The remainder of the steps are the same as for total antibody quantification. The concentration of intact ADC is determined from a standard curve of the ADC.
Protocol 3: Quantification of Free Payload in Plasma by LC-MS/MS
This protocol details the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the concentration of prematurely released payload in plasma.
1. Sample Preparation:
- To a small volume of plasma (e.g., 5 µL), an internal standard (a stable isotope-labeled version of the payload) is added.
- Proteins are precipitated by adding a cold organic solvent (e.g., a mixture of methanol and ethanol).
- The sample is vortexed and then centrifuged to pellet the precipitated proteins.
- The supernatant, containing the free payload, is collected for analysis.
2. LC-MS/MS Analysis:
- The extracted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
- The payload and internal standard are separated from other plasma components on a C18 reverse-phase column.
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of the payload and the internal standard.
3. Data Analysis:
- A standard curve is generated by spiking known concentrations of the payload into control plasma and processing it in the same manner as the study samples.
- The concentration of the free payload in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Conclusion
The selection of a cleavable linker is a multifaceted decision that requires careful consideration of the specific therapeutic application. Disulfide linkers, including those derived from SPDP, offer a valuable mechanism for redox-sensitive drug release within the tumor microenvironment. However, their in vivo stability can be a concern, which has led to the development of sterically hindered versions to improve their pharmacokinetic profile.
Peptide-based linkers, such as Val-Cit, have demonstrated excellent in vivo stability and are widely used in clinically approved ADCs. However, they can be susceptible to premature cleavage by extracellular proteases, a challenge that has been addressed by the development of more specific peptide sequences and tandem-cleavage linkers. Hydrazone linkers, while offering a pH-sensitive cleavage mechanism, have generally shown lower in vivo stability compared to peptide linkers.
Ultimately, the optimal linker choice will depend on a balance of factors including the nature of the payload, the target antigen, and the desired therapeutic window. The experimental protocols provided in this guide offer a framework for the systematic in vivo evaluation of different linker technologies to inform the rational design of the next generation of targeted therapeutics.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SPDP-PEG12-acid: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of SPDP-PEG12-acid, a heterobifunctional crosslinker containing polyethylene glycol (PEG), is crucial for maintaining laboratory safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from generic safety data for similar chemical products and the known properties of its constituent functional groups: a succinimidyl-pyridyl-dithio (SPDP) moiety, a polyethylene glycol (PEG) spacer, and a carboxylic acid terminus.
Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Disposal Protocol
The recommended disposal method for this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[1]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unadulterated this compound powder and any materials grossly contaminated with it (e.g., weighing boats, contaminated gloves, pipette tips) in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container.
-
Sharps Waste: Any needles or other sharp objects contaminated with this compound should be disposed of in an appropriate sharps container designated for hazardous chemical waste.
Step 2: Container Labeling
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the compound (e.g., "Irritant," "Harmful if swallowed"). While specific toxicity data is unavailable, the N-hydroxysuccinimide (NHS) ester component suggests it may be a skin and respiratory irritant. The pyridine-containing SPDP group also warrants caution.
-
The date the waste was first added to the container.
Step 3: Storage of Hazardous Waste
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials. Ensure that the storage area is compliant with your institution's and local regulations for hazardous waste accumulation.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[1] Professional disposal services will typically use high-temperature incineration for organic chemical waste of this nature, which is the recommended method for pyridine-containing compounds.
Rationale for Disposal as Hazardous Waste
The classification of this compound as hazardous waste is based on the properties of its functional groups:
-
SPDP (Succinimidyl-pyridyl-dithio) Group: This group contains a pyridine ring. Pyridine and its derivatives are generally considered toxic and harmful to the environment.[1] Standard procedure for pyridine-containing waste is collection and disposal via a licensed hazardous waste contractor, often through incineration.
-
Carboxylic Acid Group: While small quantities of dilute simple carboxylic acids can sometimes be neutralized and disposed of down the drain with copious amounts of water, this is not recommended for a complex molecule like this compound, especially in larger or concentrated amounts.
-
N-Hydroxysuccinimide (NHS) Ester: NHS esters are known to be reactive and can cause skin and respiratory irritation.
The polyethylene glycol (PEG) component is generally considered non-hazardous and biodegradable. However, its presence does not negate the hazardous nature of the SPDP and NHS ester functionalities. Therefore, the entire molecule must be handled and disposed of with appropriate caution.
Spill Management
In the event of a spill of this compound powder or solution:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or absorbent pads to contain the substance.
-
Collect and Dispose: Carefully collect the absorbent material and place it into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and dispose of all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Quantitative Data Summary
| Property | Value/Information | Source |
| Primary Disposal Method | Collection by a licensed hazardous waste disposal company | Generic SDS[1] |
| Recommended Disposal Technology | Incineration (especially for pyridine-containing compounds) | General Chemical Practice |
| Drain Disposal | Prohibited | Generic SDS[1], Pyridine Disposal Guidelines |
| PPE | Chemical-resistant gloves, safety goggles, lab coat | Standard Laboratory Practice |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: Essential Safety and Handling Guide for SPDP-PEG12-acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of SPDP-PEG12-acid, a key reagent in bioconjugation and antibody-drug conjugate (ADC) development. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following equipment is mandatory when handling this compound:
| Protective Equipment | Specifications and Rationale |
| Eye Protection | Chemical safety goggles with side shields are required to protect against splashes.[1][2] A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk.[3] |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves, must be worn.[1][2] Gloves should be inspected before use and disposed of immediately if contaminated. For extended operations, consider double-gloving. |
| Body Protection | A standard laboratory coat is required to protect skin and clothing. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. If significant aerosolization is possible, a respirator may be necessary based on a risk assessment. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible. The work area within the chemical fume hood should be clean and uncluttered.
-
Reagent Handling :
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS ester.
-
Weigh the required amount of the reagent in a fume hood. Avoid creating dust.
-
Immediately cap the vial and store it at the recommended temperature of -20°C.
-
-
Dissolution : Dissolve the reagent in an appropriate anhydrous solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), immediately before use. Do not store solutions of the reagent, as the NHS ester is susceptible to hydrolysis.
-
Reaction : Carry out the conjugation reaction in a sealed vessel within the fume hood.
-
Post-Reaction : Quench any unreacted crosslinker as per your experimental protocol.
-
Decontamination : Clean any spills immediately. For minor spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination.
-
Unused Reagent : Dispose of expired or unwanted this compound as chemical waste through your institution's hazardous waste disposal program. Do not discard it in the regular trash or down the drain.
-
Contaminated Materials : All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and absorbent pads, should be collected in a designated, sealed waste container and disposed of as chemical waste.
-
Liquid Waste : Aqueous solutions containing this compound should be collected in a clearly labeled waste container. Consult your institution's environmental health and safety office for specific guidelines on the disposal of PEGylated compounds. While polyethylene glycol itself is biodegradable, the other components of the molecule may have different disposal requirements.
Experimental Protocol: General Antibody-Drug Conjugation using this compound
This protocol provides a general workflow for the conjugation of a drug to an antibody using this compound as the linker.
-
Antibody Preparation :
-
Dialyze the antibody into a suitable amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Linker Activation :
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction (Amine Coupling) :
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Purification :
-
Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
-
Drug Conjugation (Thiol Coupling) :
-
If the drug contains a thiol group, it can be directly conjugated to the pyridyldithio group of the linker-modified antibody.
-
If the drug does not contain a thiol group, one must be introduced prior to this step.
-
Dissolve the thiol-containing drug in an appropriate solvent.
-
Add the drug to the purified linker-modified antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Final Purification and Characterization :
-
Purify the resulting ADC using SEC or other appropriate chromatographic methods to remove any unreacted drug and other impurities.
-
Characterize the final ADC product to determine the drug-to-antibody ratio (DAR) and confirm its purity and activity.
-
Visualizing the Workflow
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
